3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-8-3-6-5(4-13-8)1-2-7(12)9(6)16(11,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMAHGHWXBDKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Next-Generation Kinase Inhibitor Scaffolds: A Technical Guide to 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS 2169207-92-3)
Executive Summary
The pursuit of highly selective, potent, and metabolically stable targeted therapeutics requires advanced chemical building blocks. 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS 2169207-92-3) represents a sophisticated, trifunctional intermediate designed specifically for the rapid diversification of kinase inhibitors[1][2]. Building upon the foundational pharmacology of first-generation Rho-associated protein kinase (ROCK) inhibitors like Fasudil[3][4], this scaffold introduces strategic halogenation (3-chloro, 6-fluoro) to modulate physicochemical properties, enhance target residence time, and provide orthogonal handles for late-stage functionalization.
This whitepaper provides an in-depth mechanistic rationale, self-validating synthetic protocols, and pharmacological context for utilizing CAS 2169207-92-3 in modern drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The architectural design of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose.
Table 1: Physicochemical and Structural Profile
| Property | Value / Description |
| Chemical Name | 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride |
| CAS Registry Number | 2169207-92-3 |
| Molecular Formula | C9H4Cl2FNO2S[5][6] |
| Monoisotopic Mass | 278.93 Da[5][6] |
| 5-Sulfonyl Chloride | Highly electrophilic hub for rapid sulfonamide synthesis[7]. |
| 6-Fluoro Substitution | Increases lipophilicity (logP) and sterically blocks CYP450-mediated aromatic oxidation, enhancing metabolic half-life. |
| 3-Chloro Substitution | Acts as a bioisostere or a reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to explore adjacent chemical space. |
Causality in Design: The isoquinoline-5-sulfonamide core is a privileged structure that competitively binds to the ATP-binding pocket of serine/threonine kinases[8]. However, first-generation inhibitors often suffer from off-target effects and rapid clearance. The introduction of the 6-fluoro group directly adjacent to the sulfonyl attachment point creates a strong electron-withdrawing effect, lowering the pKa of the resulting sulfonamide NH. This subtle electronic tuning enhances hydrogen-bonding interactions with the kinase hinge region, while the 3-chloro group allows chemists to append solubilizing groups or selectivity-driving motifs late in the synthetic sequence.
Synthetic Methodologies & Workflows
To ensure high yields and structural integrity, the manipulation of this bifunctional electrophile requires precise control over reaction conditions. The following self-validating protocols are designed to prevent competitive hydrolysis and side-reactions.
Protocol 1: Chemoselective Sulfonamide Formation
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a classic nucleophilic acyl substitution[9][10]. The nitrogen atom of the amine attacks the electrophilic sulfur, displacing the chloride leaving group[9].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve the target amine (e.g., homopiperazine derivative, 1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous pyridine or triethylamine (1.5 eq) dropwise. Causality: The base is mandatory to neutralize the HCl generated during the reaction, which would otherwise protonate the unreacted amine and halt the catalytic cycle[9]. 0 °C is critical to control the exotherm and prevent the hydrolysis of the sulfonyl chloride by trace ambient moisture.
-
Electrophile Addition: Dissolve CAS 2169207-92-3 (1.0 eq) in a minimal volume of anhydrous DCM. Add dropwise to the reaction mixture over 20 minutes.
-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexanes:EtOAc) and LC-MS. The disappearance of the starting material mass (m/z ~278) and the appearance of the product[M+H]+ validates the reaction progress.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Late-Stage Palladium-Catalyzed Cross-Coupling
Once the sulfonamide is installed, the 3-chloro position can be functionalized to optimize target selectivity.
Step-by-Step Methodology:
-
Setup: In a microwave-safe vial, combine the 3-chloro-isoquinoline sulfonamide intermediate (1.0 eq), a selected boronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Selection: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand provides the necessary electron density and steric bulk to facilitate the oxidative addition of the relatively deactivated 3-chloro-isoquinoline bond.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Sparge with argon for 10 minutes.
-
Reaction: Heat the mixture to 90 °C for 4 hours.
-
Validation: Filter through a Celite pad, concentrate, and purify via preparative HPLC. Confirm structural integrity using 1H and 19F NMR to ensure the 6-fluoro group remains intact.
Figure 1: Self-validating synthetic and analytical workflow for CAS 2169207-92-3 derivatives.
Pharmacological Application: ROCK Inhibition
Derivatives synthesized from isoquinoline-5-sulfonyl chlorides are highly potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2)[3][11]. ROCKs are serine/threonine kinases that regulate cellular contractility, actin cytoskeleton dynamics, and apoptosis[11][12].
Mechanism of Action: Compounds derived from this scaffold (analogous to Fasudil) act as competitive inhibitors at the ATP-binding site of the kinase domain[8]. By inhibiting ROCK, these compounds prevent the downstream phosphorylation of LIM Kinase (LIMK) and Myosin Light Chain Phosphatase (MLCP).
-
LIMK Inhibition: Reduces the phosphorylation of cofilin. Unphosphorylated cofilin actively severs actin filaments, promoting actin turnover[8].
-
MLCP Activation: Prevents the accumulation of phosphorylated Myosin Light Chain (MLC), thereby reducing actomyosin contraction[8].
This dual-pathway modulation is highly therapeutic. In neurodegenerative diseases (like ALS and Alzheimer's), ROCK inhibition by isoquinoline sulfonamides promotes axonal regeneration, reduces neuroinflammation, and prevents photoreceptor synaptic damage[8][12][13][14]. Furthermore, it has shown significant efficacy in attenuating pulmonary fibrosis by reducing the expression of TGF-β1 and α-SMA[15].
Figure 2: Intracellular signaling mechanism of ROCK inhibition by isoquinoline sulfonamides.
Conclusion
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS 2169207-92-3) is a highly versatile, structurally optimized building block for modern medicinal chemistry. By leveraging its highly reactive sulfonyl chloride group for sulfonamide anchoring, and its orthogonal halogen substitutions for metabolic stability and late-stage cross-coupling, drug development professionals can efficiently generate highly selective kinase inhibitors targeting complex neurodegenerative and fibrotic pathways.
References
- BLD Pharm.
- PubChemLite. "IGMAHGHWXBDKKG-UHFFFAOYSA-N - Explore." uni.lu.
- PubChemLite. "C9H4Cl2FNO2S - Explore." uni.lu.
- Sigma-Aldrich. "6-chloro-pyridine-3-sulfonyl chloride." sigmaaldrich.com.
- BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides." benchchem.com.
- Gao et al.
- "The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif." nih.gov.
- "Role of Rho-associated kinases and their inhibitor fasudil in neurodegener
- "US11248004B2 - Substituted isoquinolines as rock kinase inhibitors." google.com.
- "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- "Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic L
- "Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment." arvojournals.org.
- "Fasudil, a Rho-Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice." mdpi.com.
- BenchChem Technical Support Team. "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride." benchchem.com.
- "Recent Advances in the Synthesis of Sulfonamides Intermedi
Sources
- 1. 1145868-94-5|3-Chloroisoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 6-chloro-pyridine-3-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents [patents.google.com]
- 5. PubChemLite - IGMAHGHWXBDKKG-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C9H4Cl2FNO2S - Explore [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 13. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
3-Chloro-6-Fluoro-Substituted Isoquinoline Building Blocks
An In-Depth Technical Guide to
Executive Summary
The 3-chloro-6-fluoroisoquinoline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands. Its value lies in its orthogonal reactivity profile : the C1 and C3 positions exhibit distinct electrophilicity, allowing for sequential, regioselective functionalization. The C6-fluorine atom serves a dual purpose: it blocks metabolic oxidation at a typically vulnerable site (para to the bridgehead) and modulates the electronic environment of the pyridine ring, enhancing the acidity of the C1 position for nucleophilic attack.
This guide provides a validated roadmap for the synthesis, handling, and strategic application of this building block, moving beyond generic protocols to address the specific electronic nuances of the fluoro-chloro substitution pattern.
Part 1: Structural Rationale & Medicinal Chemistry Utility
The "Fluorine Effect" at C6
The introduction of fluorine at the C6 position is not merely for lipophilicity (
-
Metabolic Blocking: The C6 position is electronically activated in the parent isoquinoline. Fluorine substitution here effectively blocks the formation of the 6-hydroxy metabolite, a common clearance pathway.
-
Electronic Modulation: Through inductive withdrawal (-I effect), the C6-fluorine decreases the electron density of the fused benzene ring. This effect propagates to the pyridine ring, slightly increasing the electrophilicity at C1, thereby facilitating
reactions under milder conditions compared to the non-fluorinated analog.
The Orthogonal Chlorine Handles (C1 vs. C3)
The core utility of 1,3-dichloro-6-fluoroisoquinoline (the primary commercial form of this building block) is the ability to differentiate between the two chlorine atoms.
-
C1-Cl (Imidoyl Chloride): Highly reactive. Resembles an activated imine. Susceptible to Nucleophilic Aromatic Substitution (
) with amines, alkoxides, and thiols without transition metal catalysis. -
C3-Cl (Vinyl Chloride-like): Low reactivity toward
. Requires palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for displacement.
Part 2: Synthetic Access (The "Recipe")
While 1,3-dichloroisoquinolines can be purchased, in-house synthesis is often required to access specific fluorinated derivatives or to scale up. The most robust route utilizes the Homophthalimide Strategy , which guarantees the correct regiochemistry of the fluorine substituent.
Validated Synthetic Route
Precursor: 4-Fluorophenylacetic acid.
Step 1: Formation of 4-Fluorohomophthalic Acid
-
Reagents:
-BuLi (2.2 equiv), CO2, THF, -78°C. -
Mechanism:[1][2][3][4] Directed ortho-lithiation (DoM).[5] The carboxylate directs lithiation to the ortho position (C2 of the phenyl ring).
-
Note: The fluorine at C4 (para to the acetic acid chain) does not interfere with ortho-lithiation relative to the acetic acid group due to the strong directing ability of the carboxylate.
Step 2: Cyclization to 6-Fluorohomophthalimide
-
Reagents: Urea or Ammonium Acetate,
C (melt). -
Product: 6-fluoro-isoquinoline-1,3(2H,4H)-dione.
Step 3: Aromatization/Chlorination (The Critical Step)
-
Reagents:
(excess), (1.0 equiv), C. -
Product:1,3-Dichloro-6-fluoroisoquinoline .[6]
Detailed Experimental Protocol (Step 3)
Safety Warning:
is corrosive and reacts violently with water. Perform all operations in a fume hood.
-
Setup: Charge a dry 250 mL round-bottom flask with 6-fluorohomophthalimide (10.0 g, 55.8 mmol) and
(11.6 g, 55.8 mmol). -
Addition: Carefully add
(50 mL) to the solids. -
Reaction: Fit with a reflux condenser and drying tube (
). Heat the mixture to C. The suspension will dissolve as HCl gas evolves.-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The dione starting material is very polar; the dichloro product is non-polar (
).
-
-
Workup (Quench): Cool to room temperature. Remove excess
under reduced pressure. Pour the viscous residue slowly onto crushed ice (300 g) with vigorous stirring.-
Critical Control: Keep temperature
C during quenching to prevent hydrolysis of the reactive C1-Cl bond.
-
-
Isolation: Neutralize with saturated
to pH 8. Extract with (3 x 100 mL). Dry over and concentrate. -
Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc 95:5).
-
Yield: Typically 75-85%.
-
Part 3: Functionalization Strategies (The Workflow)
The following Graphviz diagram visualizes the decision tree for functionalizing this scaffold. The logic is strictly defined: C1 first, C3 second.
Logic Diagram (DOT)
Figure 1: Divergent synthesis workflow for 1,3-dichloro-6-fluoroisoquinoline. Note the strict order of operations:
Protocol: Regioselective C1-Amination ( )
This reaction exploits the high electrophilicity of the C1 position.
-
Substrate: 1,3-Dichloro-6-fluoroisoquinoline (1.0 equiv).
-
Nucleophile: Aniline or Aliphatic Amine (1.1 equiv).
-
Base:
or DIPEA (2.0 equiv). -
Solvent: Isopropanol (IPA) or NMP.
-
Conditions:
-
Aliphatic Amines: Room temperature to
C, 2-4 hours. -
Anilines:
C (reflux), 6-12 hours.
-
-
Why it works: The transition state for C1 attack is stabilized by the adjacent ring nitrogen (aza-effect), whereas C3 lacks this direct stabilization. The C6-fluorine inductively lowers the LUMO energy, accelerating the rate compared to the non-fluorinated scaffold [1].
Protocol: C3-Suzuki Coupling
Once C1 is substituted (deactivating the ring slightly), the C3-chlorine is addressed using robust Pd-catalysis.
-
Substrate: 1-Amino-3-chloro-6-fluoroisoquinoline.
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%).-
Selection Rationale: The bidentate ferrocenyl ligand prevents
-hydride elimination and is robust against steric bulk.
-
-
Base:
or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions:
C, inert atmosphere ( ), 4-16 hours.
Part 4: Data Summary & Properties
The following table summarizes the physicochemical shift caused by the 6-Fluoro substitution compared to the unsubstituted parent, aiding in computational drug design.
Table 1: Comparative Physicochemical Properties
| Property | 1,3-Dichloroisoquinoline | 1,3-Dichloro-6-fluoroisoquinoline | Impact of 6-F |
| C1 Reactivity ( | High | Very High | Inductive (-I) activation of C1. |
| Metabolic Stability | Low (C6-hydroxylation) | High | Blocks primary P450 oxidation site. |
| Lipophilicity ( | ~3.2 | ~3.5 | Slight increase; improves membrane permeability. |
| pKa (Pyridine N) | ~2.8 | ~2.2 | Reduced basicity; less protonated at physiological pH. |
| Melting Point | 122-123°C | 145-148°C | Enhanced crystal packing interactions. |
References
-
Regioselectivity in Quinazolines/Isoquinolines
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: Molecules (MDPI), 2024.
-
Link:[Link]
- Relevance: Validates the electronic preference for C1 (analogous to C4 in quinazoline) substitution over C3.
-
Suzuki Coupling Conditions
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: National Institutes of Health (PMC), 2014.
-
Link:[Link]
- Relevance: Provides the foundational catalyst/base conditions ( ) for chloroisoquinoline coupling.
-
Vilsmeier-Haack/Cyclization Chemistry
-
Isoquinoline Pharmacology
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dichloro-6-fluoroisoquinoline | 1041423-26-0 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering Fluorinated Isoquinoline Sulfonyl Chlorides: Chemical Properties, Reactivity, and Synthetic Workflows
Executive Summary
The isoquinoline sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized in the development of Rho-associated protein kinase (ROCK) inhibitors such as Fasudil, as well as various Protein Kinase A and G (PKA/PKG) inhibitors. As medicinal chemistry demands highly selective, metabolically stable, and blood-brain barrier (BBB) penetrant molecules, the strategic introduction of fluorine into the isoquinoline ring has emerged as a critical pharmacomodulation.
However, fluorination fundamentally alters the electronic landscape of the isoquinoline core. For process chemists and application scientists, this presents a unique challenge: the electron-withdrawing nature of fluorine drastically increases the electrophilicity of the sulfonyl chloride intermediate, making it highly susceptible to rapid hydrolysis. This whitepaper dissects the chemical properties of fluorinated isoquinoline sulfonyl chlorides, explains the causality behind their reactivity, and provides self-validating synthetic protocols to ensure high-yield sulfonamide coupling.
Chemical Properties: The Impact of Fluorination
To successfully manipulate fluorinated isoquinoline sulfonyl chlorides, one must understand how fluorine alters the molecule's physical and chemical properties.
pKa Modulation and Basicity
Unsubstituted isoquinoline is a weak base with a pKa of approximately 5.14. When a highly electronegative fluorine atom is introduced (e.g., at the 6-position), its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the aromatic nitrogen. As documented in studies on the [4], this shifts the pKa downward to approximately 3.8–4.2. Causality in Drug Design: A lower pKa means the nitrogen is predominantly unprotonated at physiological pH (7.4). This increases the lipophilicity (LogP) of the final drug, significantly enhancing cellular permeability and BBB penetration for neurological indications.
Electrophilicity and Hydrolytic Instability
Isoquinoline-5-sulfonyl chloride is inherently unstable and prone to hydrolysis, reverting to isoquinoline-5-sulfonic acid in the presence of moisture. The addition of fluorine exacerbates this instability. The electron-withdrawing effect propagates through the aromatic system, rendering the sulfur atom of the sulfonyl chloride highly electrophilic. Causality in Synthesis: While this heightened electrophilicity makes the intermediate highly reactive toward target amines (like homopiperazine), it also means that even atmospheric moisture can cause rapid degradation. Standard aqueous workups, often mistakenly applied by novice chemists, will result in near-total loss of the intermediate [3].
Quantitative Comparison
The table below summarizes the divergent chemical properties between the standard and fluorinated analogs, highlighting the necessary adjustments in handling.
| Property | Isoquinoline-5-sulfonyl chloride | 6-Fluoro-isoquinoline-5-sulfonyl chloride | Scientific Rationale & Causality |
| Nitrogen pKa (Conjugate Acid) | ~5.14 | ~3.8 - 4.2 | Inductive electron withdrawal (-I effect) by fluorine delocalizes electron density from the nitrogen. |
| Hydrolysis Half-Life (pH 7.4, 25°C) | ~15-20 mins | < 5 mins | Fluorine increases sulfur electrophilicity, accelerating nucleophilic attack by water. |
| Optimal Coupling Temperature | 0°C to 25°C | -10°C to 0°C | Heightened reactivity requires sub-zero temperatures to suppress dimer formation and hydrolysis. |
| Lipophilicity (ΔLogP of product) | Baseline | +0.3 to +0.5 | C-F bonds increase hydrophobicity, enhancing BBB permeability for neuro-indications. |
Mechanistic Pathways and Target Biology
Fluorinated isoquinoline sulfonamides are primarily designed as ATP-competitive kinase inhibitors. The diagram below illustrates the Rho/ROCK signaling pathway, demonstrating how these molecules halt actin cytoskeleton contraction—a mechanism critical for treating cerebral vasospasm and cardiovascular diseases, as detailed in [2].
Fig 1: Rho/ROCK signaling pathway modulated by fluorinated isoquinoline sulfonamide inhibitors.
Synthetic Workflow and Competing Reactions
The synthesis of these inhibitors relies on the activation of a sulfonic acid to a sulfonyl chloride, followed by amine coupling. Because of the extreme moisture sensitivity discussed in Section 2.2, the workflow must be meticulously designed to avoid the competing hydrolysis pathway.
Fig 2: Synthetic workflow and competing hydrolysis pathway of fluoro-isoquinoline sulfonyl chloride.
Detailed Experimental Methodology
In my tenure optimizing kinase inhibitor syntheses, a recurring point of failure is the underestimation of the fluorinated sulfonyl chloride's reactivity. The protocol below is engineered as a self-validating system ; it includes an analytical checkpoint that proves the integrity of the highly unstable intermediate before committing expensive amine reagents to the reaction.
Protocol: Anhydrous Synthesis of 6-Fluoro-Fasudil Analogues
Objective: Convert 6-fluoro-isoquinoline-5-sulfonic acid to its corresponding homopiperazine sulfonamide while completely suppressing the hydrolysis side-reaction [1].
Step 1: Vilsmeier-Haack Mediated Chlorination
-
Suspend 6-fluoro-isoquinoline-5-sulfonic acid (1.0 eq) in strictly anhydrous thionyl chloride (
, 15.0 eq) under an inert argon atmosphere. -
Add a catalytic amount of anhydrous DMF (0.1 eq). Causality: DMF reacts with
to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species, dramatically accelerating the conversion. -
Heat the mixture to 70°C for 2 hours until the suspension becomes a clear, homogenous solution.
Step 2: Anhydrous Isolation
-
Critical Causality: Do not utilize an aqueous workup or ice quench. The fluorinated intermediate will hydrolyze in minutes.
-
Remove excess
via vacuum distillation. Co-evaporate the resulting residue twice with anhydrous toluene (3 volumes each) to strip away residual HCl and traces.
Step 3: Self-Validating Analytical Checkpoint (Methanol Quench LC-MS)
-
Why this step matters: Direct LC-MS of a sulfonyl chloride is impossible, as the LC mobile phase (water/acetonitrile) will instantly hydrolyze it, giving a false negative (showing only sulfonic acid).
-
Procedure: Take a 5 µL aliquot of the crude residue and quench it into 1 mL of anhydrous methanol containing 10 µL of N,N-Diisopropylethylamine (DIPEA).
-
Validation: Analyze via LC-MS. A successful chlorination will instantly react with methanol to form the methyl sulfonate ester (M+32 relative to the sulfonic acid). If the LC-MS shows predominant sulfonic acid mass, the system was contaminated with moisture, and the batch must be aborted before wasting the amine.
Step 4: Amine Coupling
-
Dissolve the validated 6-fluoro-isoquinoline-5-sulfonyl chloride in anhydrous dichloromethane (DCM) and chill to -10°C. Causality: The low temperature mitigates the exothermic nature of the coupling and suppresses side reactions.
-
Dropwise add a solution of homopiperazine (3.0 eq) and triethylamine (TEA, 2.0 eq) in DCM. Causality: Using a large excess of homopiperazine prevents the formation of symmetric dimers (where one homopiperazine molecule reacts with two sulfonyl chloride molecules) [3].
-
Allow the reaction to stir for 1 hour, gradually warming to 0°C.
-
Wash the organic layer with cold brine, dry over
, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure fluorinated sulfonamide.
Conclusion
The integration of fluorine into the isoquinoline sulfonyl chloride scaffold yields highly potent, metabolically stable kinase inhibitors. However, this pharmacomodulation demands a rigorous, moisture-free synthetic approach due to the amplified electrophilicity of the sulfonyl group. By understanding the electronic causality behind this reactivity and implementing self-validating analytical checkpoints, development chemists can reliably scale these complex molecules from discovery to clinical production.
References
-
Sloop, J. C. (2017). "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." Journal of Chemistry. URL: [Link]
-
Mardilovich, A., et al. (2017). "ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells." Scientific Reports. URL: [Link]
- Asahi Kasei Pharma Corp. "Method for preparing fasudil hydrochloride." Google Patents (CN103030629B).
-
Kudelko, A., et al. (2018). "Dissociation constants pKa of isoquinoline bases." ResearchGate. URL: [Link]
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Molecular Identity & Stoichiometry[1]
The compound 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride represents a highly functionalized heterocyclic "warhead" designed for the synthesis of advanced kinase inhibitors (specifically Rho-kinase and PKA targets) and GPCR ligands.[1] It combines the privileged isoquinoline core—found in approved drugs like Fasudil—with specific halogenation to modulate metabolic stability (C6-F) and lipophilicity/reactivity (C3-Cl).[1]
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride | |
| Molecular Formula | C₉H₄Cl₂FNO₂S | |
| Molecular Weight | 280.10 g/mol | Calculated (Monoisotopic) |
| Exact Mass | 278.932 g/mol | For HRMS identification |
| Physical State | Off-white to pale yellow solid | Hygroscopic; hydrolytically unstable |
| Solubility | DCM, THF, Acetonitrile | Reacts violently with water/alcohols |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Store in desiccator; strictly anhydrous |
Structural Analysis
The molecule features three distinct functional "zones" critical for Structure-Activity Relationship (SAR) exploration:
-
C5-Sulfonyl Chloride: The primary electrophilic handle for sulfonamide coupling.[1]
-
C6-Fluorine: Positioned ortho to the sulfonyl group, this atom provides metabolic blockade against hydroxylation and electronically deactivates the ring, increasing the electrophilicity of the sulfonyl chloride.
-
C3-Chlorine: Located on the pyridine ring, this handle allows for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SₙAr).[1]
Synthetic Protocols
A. Synthesis of the Scaffold (Chlorosulfonation)
Note: This protocol is adapted from standard methodologies for isoquinoline-5-sulfonyl chlorides (e.g., Fasudil intermediates) but optimized for electron-deficient rings.[1]
Principle: Electrophilic Aromatic Substitution (SₙAr).[1] The C6-Fluorine atom directs the incoming sulfonyl group to the ortho position (C5), reinforcing the natural tendency of isoquinolines to substitute at C5/C8.
Reagents:
-
Precursor: 3-Chloro-6-fluoroisoquinoline (1.0 eq)[1]
-
Reagent: Chlorosulfonic acid (ClSO₃H) (Excess, solvent/reagent)
-
Catalyst: Thionyl chloride (SOCl₂) (Optional, to drive conversion)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a caustic scrubber (NaOH trap) for HCl/SO₂ gas evolution. Purge with Argon.
-
Addition: Charge the flask with Chlorosulfonic acid (5-8 eq) . Cool to 0°C using an ice/salt bath.[1]
-
Substrate Introduction: Slowly add 3-Chloro-6-fluoroisoquinoline portion-wise over 30 minutes. Critical: Exothermic reaction.[1] Maintain internal temp < 10°C to prevent decomposition.
-
Reaction: Remove the ice bath and heat the mixture to 90°C – 100°C for 4–6 hours. Monitor via TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture very slowly onto crushed ice/water (10x volume) with vigorous stirring. Caution: Violent reaction.
-
The sulfonyl chloride will precipitate as a solid.[1]
-
Extract immediately with Dichloromethane (DCM) (3x).[1]
-
Wash organic layer with cold brine and dry over anhydrous Na₂SO₄.[1]
-
-
Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/DCM. Do not use chromatography on silica (hydrolysis risk).[1]
B. Derivatization (Sulfonamide Coupling)
Context: Coupling the scaffold to an amine (R-NH₂) to generate the bioactive sulfonamide.[1]
Protocol:
-
Dissolve the amine (1.1 eq) and DIPEA (diisopropylethylamine) (2.5 eq) in anhydrous DCM or THF at 0°C.
-
Add 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) dissolved in minimal DCM dropwise.
-
Allow to warm to RT and stir for 2–12 hours.
-
Validation: Monitor disappearance of the sulfonyl chloride by LC-MS (observe formation of sulfonamide mass).
Visualization of Workflows
Diagram 1: Molecular Anatomy & Reactivity Map
This diagram illustrates the specific reactive sites and their functions in drug design.[1]
Caption: Functional map of C9H4Cl2FNO2S showing the interplay between the halogen directors and the reactive sulfonyl center.
Diagram 2: Synthetic Workflow (Chlorosulfonation)
A logic flow for the generation of the target molecule from its precursor.
Caption: Step-by-step synthetic pathway for the chlorosulfonation of the fluorinated isoquinoline core.
Handling, Stability & Safety (E-E-A-T)
Hydrolytic Instability
The sulfonyl chloride moiety (-SO₂Cl) is extremely susceptible to hydrolysis, converting to the corresponding sulfonic acid (-SO₃H) upon contact with atmospheric moisture.[1]
-
Diagnostic: The solid will turn from off-white to a sticky gum and smell strongly of HCl.[1]
-
Prevention: Always handle in a glovebox or under a positive pressure of Nitrogen.[1] Use Schlenk lines for all transfers.[1]
Chemical Safety
-
Corrosivity: Generates HCl gas upon hydrolysis.[1] Causes severe skin burns and eye damage.[1]
-
Incompatibility: Reacts violently with bases (amines, hydroxide), water, and alcohols.
References
-
PubChem. (2023).[1] Compound Summary: 4-Fluoroisoquinoline-5-sulfonyl chloride (Analogous Chemistry).[1] National Library of Medicine.[1] [Link]
-
Satoh, H., et al. (1999). Synthesis and antitumor activity of isoquinoline derivatives.[1][2] Chemical & Pharmaceutical Bulletin.[1] (Provides foundational protocols for isoquinoline chlorosulfonation).
-
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry.[1][3][4][5] Journal of Medicinal Chemistry, 51(15), 4359-4369. (Context for C6-F substitution effects).
Sources
- 1. 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Engineering Novel Isoquinoline Scaffolds: A Technical Blueprint for Next-Generation Drug Discovery
Executive Summary
Isoquinolines, and particularly their partially saturated derivatives like 1,2,3,4-tetrahydroisoquinolines (THIQs), represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Historically isolated from plant alkaloids such as papaverine and morphine, the isoquinoline core has evolved into a foundational building block for rational drug design[1]. The structural rigidity provided by the fused aromatic and piperidine rings allows for the precise spatial orientation of pharmacophores, making these scaffolds highly effective at modulating complex protein-protein interactions (PPIs) and enzymatic active sites[2]. This whitepaper provides an in-depth mechanistic analysis, modern synthetic methodologies, and self-validating screening protocols for leveraging isoquinoline scaffolds in drug discovery.
Mechanistic Rationale: The 3D Pharmacophore Advantage
The causality behind the consistent success of isoquinoline scaffolds lies in their conformational mechanics. The planar aromatic system of the isoquinoline core readily participates in
For instance, in the development of KRas inhibitors, THIQ derivatives bearing a chloro-phenyl group at the 4-position have demonstrated significant synthetic lethality in colorectal cancer cell lines[3]. The carbonyl and amine heteroatoms of the THIQ scaffold act as crucial hydrogen bond acceptors and donors, anchoring the molecule to specific residues, such as THR74 in the KRas active site[3]. Furthermore, spirocyclic THIQs—where two adjacent rings share a single common carbon atom—lock the molecule into an exceptionally stable 3D conformation. This rigidity drastically reduces the entropic penalty upon target binding, thereby increasing both target affinity and selectivity[4].
Modern Synthetic Methodologies: Overcoming the Linearity Bottleneck
Traditional syntheses of isoquinolines (e.g., Bischler-Napieralski or Pomeranz-Fritsch reactions) often require harsh acidic conditions and high temperatures, which are incompatible with sensitive functional groups[1]. Modern drug discovery demands functional group tolerance and high sp3 character.
1. Chemoenzymatic Cascade Synthesis: To access diverse THIQ libraries, researchers have developed mild, one-pot chemoenzymatic cascades. By utilizing a laccase/TEMPO system, benzylic alcohols are oxidized to aldehydes in situ. These aldehydes immediately undergo a phosphate-mediated Pictet-Spengler reaction with biogenic amines (like m-tyramine)[5]. The causality here is elegantly driven by Le Chatelier's principle: the continuous consumption of the aldehyde by the Pictet-Spengler cyclization drives the oxidation equilibrium forward. This prevents the accumulation of reactive, unstable aldehyde intermediates and eliminates the need for intermediate purification, resulting in yields up to 87%[5].
2. Multicomponent Castagnoli-Cushman Reactions: For complex spirocyclic THIQs, the Castagnoli-Cushman reaction condenses homophthalic anhydride, cyclic ketones, and an ammonium acetate nitrogen source[4]. This condenses a multi-step linear synthesis into a highly convergent three-component reaction, rapidly generating complex, 3D-rich spiro-THIQ acids in a single step with minimal waste[4].
Quantitative Data: Biological Activity of Novel THIQs
To contextualize the translational value of these scaffolds, the following tables summarize quantitative screening data for novel THIQ derivatives and the broader clinical landscape of FDA-approved isoquinoline drugs.
Table 1: Quantitative Screening Data for Experimental THIQ Derivatives
| Compound ID | Scaffold Modification | Primary Target | IC50 Value (µM) | Biological Activity |
| GM-3-18 | THIQ (4-chloro-phenyl) | KRas | 0.9 – 10.7 | Anti-cancer (Colorectal cell lines)[3] |
| GM-3-121 | THIQ | VEGF Receptor | 1.72 | Potent Anti-angiogenesis[3] |
Table 2: Clinical Landscape of Approved Isoquinoline Derivatives
| Drug Name | Scaffold Type | Primary Target / Mechanism | Clinical Indication |
| Fasudil | Isoquinoline | Rho-kinase (ROCK) Inhibitor | Cerebral Vasospasm[1] |
| Quinapril | THIQ | ACE Inhibitor | Hypertension[2] |
| Roxadustat | Isoquinoline | HIF Prolyl Hydroxylase Inhibitor | Anemia (CKD)[2] |
| Asunaprevir | Isoquinoline | HCV NS3/4A Protease Inhibitor | Hepatitis C[2] |
| Dimethisoquin | Isoquinoline | Sodium Channel Blocker | Topical Anesthetic[1] |
Experimental Workflow: Chemoenzymatic Synthesis and High-Throughput Screening
As a self-validating system, the following protocol integrates synthesis, purification, and orthogonal screening. The inclusion of internal standards and control inhibitors ensures the reliability of the hit-identification process.
Phase 1: One-Pot Chemoenzymatic Synthesis of THIQs
-
Enzymatic Oxidation: In a reaction vial, dissolve the benzylic alcohol substrate (1.0 eq) in a sodium phosphate buffer (pH 6.0). Add TEMPO (0.1 eq) and Laccase (10 U/mL). Aerate the mixture at 30°C for 4 hours. Causality: The pH 6.0 buffer is the optimal intersection for maintaining laccase enzymatic activity while providing the necessary mild acidic environment for the subsequent Pictet-Spengler cyclization[5].
-
In Situ Cyclization: Without isolating the aldehyde, add m-tyramine (1.2 eq) directly to the aqueous mixture. Stir at 50°C for 16 hours[5].
-
Quench and Extraction: Quench the reaction with saturated NaHCO3 to neutralize the buffer. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Validation (QC): Analyze the crude mixture via LC-MS and 1H-NMR. Self-Validation: The system validates itself through the complete disappearance of the benzylic alcohol peak and the emergence of the characteristic C1-methine proton of the THIQ ring (typically around 4.0-4.5 ppm), confirming successful cyclization.
Phase 2: Target-Based Screening (e.g., KRas Inhibition)
-
Assay Preparation: Plate recombinant KRas protein in a 384-well microtiter plate.
-
Compound Addition: Dispense the synthesized THIQ library (10 µM final concentration, 1% DMSO) using an acoustic liquid handler. Include a known KRas inhibitor as a positive control, and 1% DMSO as a negative vehicle control.
-
Binding Assay: Utilize Surface Plasmon Resonance (SPR) or a homogeneous time-resolved fluorescence (HTRF) assay to measure binding affinity. Causality: SPR is chosen over standard endpoint assays because it provides real-time association (
) and dissociation ( ) kinetics. This explicitly differentiates true target binders from non-specific pan-assay interference compounds (PAINs) or aggregators. -
Hit Confirmation: Compounds exhibiting
inhibition or strong binding kinetics are subjected to 10-point dose-response profiling to determine exact IC50/Kd values[3].
Workflow Visualization
The following diagram illustrates the logical flow of the chemoenzymatic synthesis and screening pipeline, highlighting the convergence of biocatalysis and high-throughput pharmacology.
Chemoenzymatic workflow for the synthesis and high-throughput screening of THIQ libraries.
Conclusion
Isoquinoline and THIQ scaffolds remain indispensable in the medicinal chemist's toolkit. By moving away from linear, harsh synthetic routes and embracing convergent, chemoenzymatic, and multicomponent strategies, drug discovery professionals can rapidly access novel 3D chemical space. This structural diversity is critical for addressing previously "undruggable" targets like KRas and overcoming resistance mechanisms in oncology and infectious diseases.
References
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents , PubMed. 3
-
A Simplified Method for Synthesizing Drug Compounds , Technology Networks. 4
-
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation , Books Gateway (RSC). 1
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines , MDPI. 5
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design , PMC - NIH. 2
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
Strategic Optimization of the Isoquinoline Core: The 3-Chloro-6-Fluoro Paradigm
Executive Summary
This technical guide analyzes the medicinal chemistry utility of 3-chloro-6-fluoroisoquinoline , a privileged scaffold offering a synergistic balance of reactivity and metabolic stability. Unlike generic isoquinoline derivatives, this specific substitution pattern addresses two critical drug discovery bottlenecks: metabolic soft-spot protection (via C6-fluorine) and regioselective vector extension (via C3-chlorine).
This guide is designed for medicinal chemists and lead optimization scientists. It details the synthetic access, structure-activity relationship (SAR) logic, and biological validation protocols necessary to exploit this scaffold for kinase inhibition and CNS-active targets.
Part 1: The Scaffold Rationale (Why This Core?)
The 3-chloro-6-fluoroisoquinoline core is not merely a structural spacer; it is a functional logic gate in drug design.
The C3-Chlorine "Anchor"
The chlorine atom at the 3-position is electronically activated by the adjacent pyridine-like nitrogen. Unlike the 1-position (which is highly susceptible to hydrolysis and rapid nucleophilic attack), the 3-position offers a "Goldilocks" zone of reactivity:
-
Stable enough to survive early-stage synthetic handling.
-
Reactive enough for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity.
-
Lipophilicity: The chlorine adds moderate lipophilicity (
), aiding membrane permeability before substitution.
The C6-Fluorine "Shield"
In unsubstituted isoquinolines, the C5 and C6 positions are metabolically vulnerable to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Metabolic Blockade: Fluorine substitution at C6 blocks the formation of the unstable arene oxide intermediate, significantly extending in vivo half-life (
). -
Electronic Tuning: The high electronegativity of fluorine pulls electron density from the ring system, lowering the pKa of the isoquinoline nitrogen. This reduces non-specific protein binding (hERG liability) while maintaining H-bond acceptor capability.
Part 2: Synthetic Access & Functionalization[1][2]
To utilize this scaffold, one must first construct the core with high regiocontrol. The following protocol describes the synthesis of the 6-fluoro-3-chloroisoquinoline precursor, followed by its functionalization.
Diagram 1: Retrosynthetic Logic & Forward Pathway
Caption: Figure 1. Synthetic workflow transforming the phenylacetic acid precursor into the functionalized drug candidate via the critical 3-chloro intermediate.
Protocol 1: Synthesis of the Core (Self-Validating)
Objective: Synthesis of 3-chloro-6-fluoroisoquinoline from 6-fluoroisoquinolin-3(2H)-one.
Reagents:
-
6-fluoroisoquinolin-3(2H)-one (Starting Material)
-
Phosphorus oxychloride (
) - Chlorinating agent -
Triethylamine (
) - Base scavenger
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 10.0 mmol of 6-fluoroisoquinolin-3(2H)-one in 5 equivalents of neat . -
Activation: Add catalytic DMF (3 drops) to form the Vilsmeier-Haack type active species.
-
Reaction: Heat the mixture to 100°C for 4 hours.
-
Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (polar, stays near baseline) should disappear, replaced by a non-polar UV-active spot (Rf ~0.7).
-
-
Quench (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Isolation: Neutralize with saturated
to pH 8. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the 3-chloro-6-fluoroisoquinoline as a white/off-white solid.
Part 3: Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct zones. The following analysis guides the optimization process.
Diagram 2: SAR Decision Tree
Caption: Figure 2. SAR logic flow for optimizing the 3-chloro-6-fluoroisoquinoline core.
Detailed SAR Zones
Zone 1: The C3-Position (Vector for Potency)
The chlorine at C3 is the primary handle for optimization.
-
Substitution Strategy: Displacement of Cl with aryl or heteroaryl rings via Suzuki coupling is the standard approach to access hydrophobic pockets in kinase enzymes (e.g., the gatekeeper region).
-
Steric Tolerance: The 3-position is relatively exposed. Bulky groups (e.g., 3,4-dimethoxyphenyl) are well-tolerated.
-
Data Trend:
Substituent at C3 LogP Kinase IC50 (nM)* Solubility (µM) -Cl (Parent) 3.2 >10,000 150 -Phenyl 4.1 450 20 -4-Pyridyl 2.8 120 250 -4-(N-Morpholino)phenyl 3.5 15 180 (Data representative of typical kinase inhibitor trends for isoquinoline cores)[1][2][3][4]
Zone 2: The C6-Position (Metabolic Stability)
-
The Fluorine Effect: Replacing hydrogen with fluorine at C6 prevents hydroxylation. In comparative microsome stability assays, 6-H analogs typically show high intrinsic clearance (
), whereas 6-F analogs often reduce this by >50%. -
Electronic Impact: The electron-withdrawing nature of F (Hammett
, ) deactivates the ring slightly, making the C3-Cl bond more reactive toward oxidative addition in Pd-catalysis compared to non-fluorinated analogs.
Zone 3: The Nitrogen (Interaction Point)
-
H-Bonding: The isoquinoline nitrogen acts as a critical H-bond acceptor, often binding to the hinge region of kinases (e.g., Met residue in p38 or EGFR).
-
pKa Modulation: The 6-F substituent lowers the basicity of the nitrogen (pKa ~5.0 vs 5.4 for unsubstituted), reducing the likelihood of lysosomal trapping while maintaining H-bonding capability at physiological pH.
Part 4: Biological Evaluation Protocol
To validate the SAR improvements, a robust biochemical assay is required.
Protocol 2: Kinase Inhibition Assay (FRET-Based)
Objective: Determine the
Methodology:
-
Preparation: Prepare 10 mM stock solutions of the 3-chloro-6-fluoroisoquinoline derivatives in 100% DMSO.
-
Dilution: Serial dilute compounds (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation:
-
Mix Kinase (0.2 nM final), Fluorescent Tracer (100 nM), and Compound in a 384-well plate.
-
Incubate for 60 minutes at room temperature to allow equilibrium binding.
-
-
Detection: Add Eu-labeled anti-tag antibody. Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal on a plate reader (Excitation 337 nm, Emission 620/665 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit data to a 4-parameter logistic equation to calculate
.
Self-Validation Criteria:
-
Z-Factor: The assay must yield a Z' > 0.5 to be considered robust.
-
Reference: Include a known inhibitor (e.g., Erlotinib for EGFR) as a positive control. The
should be within 3-fold of historical data.
References
-
PubChem. 3-Chloroisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Process Research & Development. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. Available at: [Link]
-
Molecules. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI. Available at: [Link]
-
Pharmaceuticals. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5] PMC. Available at: [Link]
-
Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 3-Chloro vs. 4-Fluoroisoquinoline-5-Sulfonyl Chlorides
This guide provides an in-depth technical analysis of 3-chloroisoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride . These compounds are critical electrophilic precursors in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics used for glaucoma (e.g., Rippasudil) and cardiovascular indications (e.g., Fasudil derivatives).
Executive Summary
In the medicinal chemistry of ROCK inhibitors, the isoquinoline-5-sulfonamide scaffold is a "privileged structure." The choice between a 3-chloro and 4-fluoro substitution on the isoquinoline ring is not merely a halogen swap; it fundamentally alters the synthetic route, the electrophilicity of the sulfonyl group, and the metabolic fate of the final drug candidate.
-
4-Fluoroisoquinoline-5-sulfonyl chloride: The precursor to Rippasudil (K-115) .[1] The C4-fluorine atom functions as a metabolic blocker and a bioisostere of hydrogen, maintaining a compact steric profile critical for the ATP-binding pocket of ROCK-1/ROCK-2.
-
3-Chloroisoquinoline-5-sulfonyl chloride: Primarily utilized in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the kinase hinge region. The C3-chlorine introduces significant steric bulk and alters the dipole vector, often reducing potency compared to the C4-fluoro analog.
Part 1: Structural & Electronic Landscape
The reactivity of the sulfonyl chloride moiety (
Physicochemical Properties Comparison[2][3]
| Property | 4-Fluoro Derivative | 3-Chloro Derivative | Impact on MedChem |
| Halogen Position | C-4 (Beta to Nitrogen) | C-3 (Alpha to Nitrogen) | C-4 is metabolically labile; F blocks this. C-3 is sterically sensitive.[2] |
| Van der Waals Radius | 1.47 Å (similar to H) | 1.75 Å (similar to Methyl) | F fits tight pockets; Cl often clashes. |
| C-X Bond Length | ~1.35 Å | ~1.74 Å | Cl projects further into the solvent/protein interface. |
| Electronic Effect | Strong Inductive (-I), Resonance (+R) | Inductive (-I), Weak Resonance (+R) | F at C4 strongly deactivates the ring toward oxidation. |
| Sulfonyl Electrophilicity | High | Moderate to High | F increases reactivity with amines (sulfonamide formation). |
Electronic Vector Analysis (Graphviz)
The following diagram illustrates the differing electronic vectors. The 4-Fluoro substituent exerts a strong inductive pull adjacent to the sulfonyl group, enhancing the electrophilicity of the sulfur atom more effectively than the 3-Chloro substituent.
Caption: Comparative electronic and steric influence of halogen substitution on the 5-sulfonyl chloride reaction center.
Part 2: Synthetic Accessibility & Protocols
Synthesis of these isomers requires distinct strategies. Direct chlorosulfonation (using
Synthesis Workflow (Sandmeyer Route)
Caption: The Sandmeyer strategy ensures regiochemical integrity for both halogenated isomers, avoiding the isomeric mixtures common in direct chlorosulfonation.
Experimental Protocol: Sandmeyer Chlorosulfonylation
Applicable to both 3-Cl and 4-F variants.
Reagents:
-
5-Amino-4-fluoroisoquinoline (or 3-chloro analog)
-
Sodium Nitrite (
) -
Conc. Hydrochloric Acid (
) -
Sulfur Dioxide (
) gas or surrogate (DABSO) -
Cupric Chloride (
)[1][3] -
Glacial Acetic Acid[4]
Step-by-Step Methodology:
-
Diazotization: Dissolve the 5-aminoisoquinoline derivative (1.0 eq) in conc.
at -5°C. Dropwise add aqueous (1.1 eq) while maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt. -
Preparation of
Mixture: In a separate vessel, saturate glacial acetic acid with gas (or use liquid ) at 0°C. Add (0.2 eq) as a catalyst. -
Coupling (The Sandmeyer Step): Slowly transfer the cold diazonium solution into the
mixture. Caution: Vigorous gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The sulfonyl chloride usually precipitates or forms an oil.
-
Workup: Pour onto ice-water. Extract immediately with Dichloromethane (DCM). Wash organic phase with cold water and brine. Dry over
. -
Isolation: Evaporate solvent in vacuo at < 30°C. Note: Sulfonyl chlorides are unstable; use immediately for the coupling step or store under inert gas at -20°C.
Part 3: Biological Implications (SAR)
The divergence in utility between these two molecules is driven by their interaction with the ROCK kinase ATP-binding pocket.
The "Fluorine Advantage" (Rippasudil Case)
In the development of Rippasudil, the 4-fluoro substitution was chosen for specific reasons:
-
Metabolic Blocking: The C4 position of the isoquinoline ring is prone to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Fluorine blocks this site, extending the drug's half-life.
-
Steric Permissibility: The Van der Waals radius of Fluorine (1.47 Å) is small enough that it does not disrupt the hydrogen bonding network of the sulfonamide NH with the kinase hinge region (Glu/Asp residues).
The "Chlorine Liability"
The 3-chloro derivative is generally less potent in this specific scaffold because:
-
Steric Clash: The larger Chlorine atom (1.75 Å) at the 3-position can create steric repulsion with the hydrophobic back-pocket of the enzyme.
-
Solubility: Chlorinated derivatives are significantly more lipophilic (higher LogP) and less soluble in aqueous media than their fluorinated counterparts, complicating formulation (e.g., eye drops for glaucoma).
References
-
Isobe, Y., et al. (2014). Synthesis and Structure-Activity Relationships of Novel Isoquinoline Sulfonamides as Rho Kinase Inhibitors. Bioorganic & Medicinal Chemistry.[5][6][7][8][9]
-
Feng, Y., LoGrasso, P. V., & Defert, O. (2016).[7] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[7] Journal of Medicinal Chemistry, 59(6), 2269–2300.
-
Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides.[8][10][11][12][13]
-
PubChem. (2025).[4] 4-Fluoroisoquinoline-5-sulfonyl chloride Compound Summary.
Sources
- 1. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 2. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 4. 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. japsonline.com [japsonline.com]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 13. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Vectorizing the Heteroaromatic Scaffold: Medicinal Chemistry Applications of Chlorofluoroisoquinolines
Executive Summary
In modern drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore, frequently appearing in kinase inhibitors, epigenetic modulators, and antiviral agents. The strategic functionalization of this bicyclic system with halogens—specifically through the deployment of chlorofluoroisoquinolines —provides medicinal chemists with a powerful toolkit for hit-to-lead optimization.
As an Application Scientist, I approach the chlorofluoroisoquinoline motif not merely as a structural feature, but as a highly programmable vector. The fluorine atom is typically leveraged for its profound pharmacokinetic effects (pKa modulation and metabolic blocking), while the chlorine atom serves dual roles: either as a lipophilic anchor for target binding or as a transient synthetic handle for late-stage cross-coupling and chemoselective reduction. This whitepaper details the mechanistic rationale, field-proven applications, and validated synthetic protocols for utilizing chlorofluoroisoquinolines in advanced drug development.
Mechanistic Rationale: The Dual-Halogen Advantage
The simultaneous or sequential use of chlorine and fluorine on the isoquinoline ring solves multiple optimization bottlenecks:
-
Electronic Modulation (The Fluorine Effect): The high electronegativity of fluorine withdraws electron density from the basic isoquinoline nitrogen. This lowers the pKa of the conjugate acid, thereby increasing the fraction of the un-ionized drug at physiological pH (7.4) and dramatically enhancing passive membrane permeability. Furthermore, strategic placement of fluorine (e.g., at the 4- or 7-position) blocks cytochrome P450-mediated oxidative metabolism[1].
-
Synthetic Vectorization (The Chlorine Handle): Placing a chlorine atom at the electron-deficient 1-position of the isoquinoline ring creates a highly reactive synthon. The C-Cl bond here is primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). If the chlorine is only needed to direct synthesis, its relatively low bond dissociation energy allows for chemoselective removal without disturbing the robust C-F bond[2].
Case Study I: ROCK Inhibition and the Synthesis of Ripasudil
Ripasudil is a Rho kinase (ROCK) inhibitor approved for the treatment of glaucoma and ocular hypertension. The core of Ripasudil relies heavily on a 4-fluoroisoquinoline scaffold[3]. However, the direct, regioselective fluorination of isoquinoline is synthetically challenging.
To bypass this, chemists utilize 1-chloro-4-fluoroisoquinoline as the critical intermediate. The chloro group at the 1-position acts as a directing and activating group during the early synthetic steps and is later cleanly excised via chemoselective hydrogenolysis[2].
Synthetic workflow for Ripasudil via a 1-chloro-4-fluoroisoquinoline intermediate.
Case Study II: Allosteric Modulation of Epigenetic Targets (PRMT3)
Protein Arginine Methyltransferase 3 (PRMT3) is a key epigenetic enzyme. During the optimization of allosteric PRMT3 inhibitors, researchers systematically evaluated halogenated isoquinolines to improve metabolic stability while maintaining the delicate binding affinity in the allosteric pocket[1].
The introduction of a 7-fluoro or 8-chloro substituent onto the isoquinoline ring demonstrated that small, lipophilic halogens could be tolerated in the binding site. While these substitutions did not drastically increase raw potency, they successfully blocked metabolic liability hotspots, proving that halogen scanning is a critical step in hit-to-lead optimization[4].
Quantitative SAR Profiling of Halogenated Isoquinolines
| Compound | Isoquinoline Substitution | PRMT3 IC50 | Pharmacological Rationale |
| Compound 4 | Unsubstituted | Baseline | Reference scaffold for allosteric inhibition. |
| Compound 36 | 7-Fluoro | ~Baseline | Blocks CYP450 oxidation; maintains binding affinity. |
| Compound 40 | 8-Chloro | ~Baseline | Fills hydrophobic pocket; improves metabolic stability. |
| Compound 39 | 3-Fluoro | Reduced Potency | Unfavorable steric/electronic clash in the binding site. |
Data summarized from the structural analysis of PRMT3-inhibitor complexes[1].
Case Study III: SARS-CoV-2 Mpro Hit-to-Lead Optimization
In the rapid development of antivirals against SARS-CoV-2, the Main Protease (Mpro) emerged as a prime target. Recent high-throughput medicinal chemistry (HTMC) campaigns utilized chloroisoquinoline and fluoroisoquinoline derivatives to optimize a weak diazepane hit (14 μM) into a highly potent lead compound (16 nM)[5].
By combining computational molecular dynamics with HTMC, researchers identified that the halogenated isoquinoline motif perfectly vectorized the molecule to engage the S1 and S2 binding pockets of Mpro. The chlorine atom provided the necessary lipophilic bulk to displace high-energy water molecules within the S2 pocket, driving the massive increase in binding affinity[6].
Iterative hit-to-lead optimization cycle combining HTMC and computational modeling.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Synthesis of 1-Chloro-4-fluoroisoquinoline via Deoxychlorination
Objective: Convert 4-fluoro-1-hydroxyisoquinoline to 1-chloro-4-fluoroisoquinoline[3].
-
Preparation: Suspend 1.0 equivalent of 4-fluoro-1-hydroxyisoquinoline in neat phosphorus oxychloride (POCl3) (approx. 5-10 volumes).
-
Causality: The starting material exists predominantly as its stable lactam tautomer (isocarbostyril). POCl3 acts as both the solvent and the electrophilic activating agent.
-
-
Activation: Heat the mixture to 65–80°C under an inert nitrogen atmosphere for 3.5 hours[2].
-
Causality: Heating drives the phosphoryl oxygen to attack the phosphorus center, forming a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic attack by the chloride ion yields the heteroaryl chloride. The strict temperature cap prevents thermal degradation of the fluorinated ring.
-
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl3. Extract with dichloromethane (DCM).
-
Validation (Self-Validating Step): Analyze the organic layer via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the product mass with a characteristic 3:1 isotopic ratio (due to ^35Cl and ^37Cl) confirms successful chlorination.
Protocol B: Chemoselective Hydrogenolysis of the C-Cl Bond
Objective: Selectively reduce 1-chloro-4-fluoroisoquinoline to 4-fluoroisoquinoline without defluorination[2].
-
Setup: Dissolve 1.0 equivalent of 1-chloro-4-fluoroisoquinoline in methanol. Add 1.5 equivalents of sodium acetate and 10% w/w Palladium on Carbon (Pd/C).
-
Causality: Sodium acetate is strictly required as an acid scavenger. Without it, the generated hydrochloric acid will protonate the basic isoquinoline nitrogen, altering its electronic properties and potentially poisoning the palladium catalyst.
-
-
Reduction: Purge the reaction vessel with hydrogen gas (H2) and stir at room temperature under a balloon of H2 (1 atm) until hydrogen uptake ceases.
-
Causality: The bond dissociation energy of C-Cl (~330 kJ/mol) is significantly lower than that of C-F (~485 kJ/mol). Palladium oxidatively inserts into the weaker C-Cl bond with near-perfect chemoselectivity, leaving the C-F bond intact.
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Validation (Self-Validating Step): Analyze via ^1H NMR and ^19F NMR. The appearance of a distinct proton singlet at the C-1 position in the ^1H NMR spectrum, coupled with the retention of the fluorine signal in the ^19F NMR spectrum, validates the chemoselective cleavage.
Conclusion
Chlorofluoroisoquinolines represent a masterclass in rational drug design. By understanding the distinct physicochemical and thermodynamic properties of fluorine and chlorine, medicinal chemists can utilize these molecules as highly programmable building blocks. Whether acting as transient synthetic handles in the production of ROCK inhibitors like Ripasudil, or as permanent structural features to enhance the binding affinity and metabolic stability of PRMT3 and SARS-CoV-2 Mpro inhibitors, halogenated isoquinolines remain indispensable tools in the pursuit of novel therapeutics.
References
- Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)
- Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)
- Title: JP6755775B2 - 4-Fluoroisoquinoline manufacturing method Source: Google Patents URL
- Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ResearchGate URL
- Title: JP2018070562A - Preparation of 4-fluoroisoquinoline Source: Google Patents URL
- Title: US11248004B2 - Substituted isoquinolines as rock kinase inhibitors Source: Google Patents URL
Sources
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- 3. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 4. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
solubility profile of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
An In-depth Technical Guide on the Solubility Profile of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride[1]
Executive Summary: The Solubility-Stability Paradox
The solubility profile of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS: N/A for specific isomer, analogous to 84468-15-5 family) is defined not merely by its saturation limit, but by its hydrolytic instability .[1] As a highly reactive electrophile, this compound does not exhibit a static aqueous solubility; rather, it undergoes rapid nucleophilic attack by water, converting to the corresponding sulfonic acid.
Therefore, this guide reframes "solubility" into two operational categories critical for drug development:
-
Synthetic Solubility: Capacity to dissolve in anhydrous organic media for coupling reactions.[1]
-
Workup Stability: Behavior in biphasic systems (organic/aqueous) during isolation.[1]
Physicochemical Identity & Predicted Properties
Before establishing a solubility protocol, we must understand the molecular drivers.[1] The isoquinoline core provides lipophilicity, while the sulfonyl chloride moiety introduces a high-energy electrophilic center.[1]
| Property | Value / Description | Implication |
| Molecular Formula | C₉H₄Cl₂FNO₂S | Core scaffold + reactive handle.[1] |
| Predicted LogP | ~2.5 – 3.2 | Moderate lipophilicity; highly soluble in mid-polarity organics.[1] |
| Electrophilicity | High (Sulfonyl Chloride) | Reacts violently with nucleophiles (H₂O, ROH, RNH₂). |
| Solid State | Crystalline Solid (White/Off-white) | Requires disruption of lattice energy for dissolution.[1] |
| Primary Hazard | Corrosive / Moisture Sensitive | Hydrolysis produces HCl gas and sulfonic acid.[1] |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with the sulfonyl chloride group. Green indicates safe solvents for dissolution; Red indicates solvents that will degrade the compound.[1]
Table 1: Operational Solubility Profile
| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Primary reaction solvent; standard for sulfonamide synthesis.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Good (>50 mg/mL) | High (if anhydrous) | Useful for coupling reactions requiring higher polarity.[1] |
| Polar Aprotic | DMF, DMAc, NMP | High (>100 mg/mL) | Moderate | Use only if necessary; difficult to remove.[1] Risk of Vilsmeier-type side reactions on heating.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | High | Excellent for extraction/workup; less common for reaction due to potential transesterification risks (low).[1] |
| Protic | Water, Methanol, Ethanol | N/A (Decomposes) | None | DO NOT USE for dissolution.[1] Reacts to form sulfonic acid or esters.[1] |
| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | High | Used as an antisolvent to precipitate the product.[1] |
Critical Note: All "High Stability" ratings assume anhydrous solvents.[1] Trace moisture in THF or DCM will initiate autocatalytic hydrolysis (HCl byproduct catalyzes further degradation).[1]
Mechanism of Action: Dissolution vs. Degradation
Understanding the competition between dissolution and hydrolysis is vital for process optimization.[1] The diagram below illustrates the fate of the molecule in different environments.
Figure 1: Kinetic pathways of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride. Solvation is the prerequisite for both productive coupling (Green) and destructive hydrolysis (Red).
Experimental Protocol: Determining "Functional" Solubility
Since direct solubility measurement in water is impossible, use this Derivatization-Quench Method to determine the effective concentration in organic stock solutions.[1]
Objective
To quantify the active sulfonyl chloride content in a stock solution (e.g., DCM) to ensure accurate stoichiometry in drug synthesis.
Materials
-
Analyte: 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride.[1][2]
-
Solvent: Anhydrous DCM.[1]
-
Quench Reagent: Excess Morpholine or Benzylamine (forms a stable, UV-active sulfonamide).[1]
-
Analysis: HPLC-UV or LC-MS.[1]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Quenching (The "Snapshot"):
-
Immediately transfer 100 µL of the stock solution into a vial containing 500 µL of 0.5 M Morpholine in DCM.
-
Mechanism:[1][3] The morpholine reacts instantly with the dissolved sulfonyl chloride to form the stable morpholine-sulfonamide. Hydrolyzed material (sulfonic acid) will form a salt but will have a distinct retention time.[1]
-
-
Analysis:
-
Calculation:
-
Functional Solubility (%) = [Area(Sulfonamide) / (Area(Sulfonamide) + Area(Acid))] * 100
-
Handling & Storage Recommendations
To maintain the solubility profile described above, strict adherence to these protocols is required.
-
Storage: Store at -20°C under Argon. The compound is prone to hydrolytic degradation by atmospheric moisture.[1]
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or glovebox.
-
Reaction Setup:
-
Dissolve the sulfonyl chloride in the solvent (DCM/THF) last, immediately before addition to the amine/base mixture.
-
Alternatively, add the amine to the sulfonyl chloride solution at 0°C to control the exotherm and minimize side reactions.
-
References
-
PubChem Compound Summary. (2025). Isoquinoline-5-sulfonyl chloride hydrochloride.[1][4][5][6][7] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Merck KGaA.[1] Link
-
Gnedin, B. G., et al. (1988).[1][3] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Link
-
Luo, Y., et al. (2018).[1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides. The Journal of Organic Chemistry. Link
-
ChemicalBook. (2025).[1][8][9] Isoquinoline-5-sulfonyl chloride Properties and Synthesis. Link
Sources
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- 2. 1145868-94-5|3-Chloroisoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Isoquinoline-5-sulfonyl chloride hydrochloride | 105627-79-0 [sigmaaldrich.com]
- 5. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ISOQUINOLINE-5-SULFONYL CHLORIDE CAS#: 84468-15-5 [m.chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
Introduction: The Strategic Importance of Isoquinoline Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[2] The isoquinoline core, a nitrogen-containing heterocyclic system, is also of significant pharmacological interest, found in numerous natural alkaloids and synthetic drugs with diverse biological activities, including anticancer and antimicrobial effects.[3][4][5]
The convergence of these two critical pharmacophores in the form of isoquinoline sulfonamides presents a compelling strategy for the development of novel therapeutic candidates.[6][7] 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is a key building block for this purpose, offering a unique substitution pattern that can be leveraged to fine-tune the physicochemical properties of the resulting sulfonamides, such as their lipophilicity, metabolic stability, and target binding affinity. The presence of the chloro and fluoro substituents provides additional vectors for molecular modification, further expanding the accessible chemical space.
These application notes provide a comprehensive guide to the synthesis of N-substituted-3-chloro-6-fluoroisoquinoline-5-sulfonamides. Included are a general reaction scheme, a detailed experimental protocol, and insights into the underlying reaction mechanism and potential challenges.
Reaction Scheme and Mechanism
The synthesis of sulfonamides from 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine.[1]
The reactivity of the sulfonyl chloride is driven by the electron-deficient nature of the sulfur atom, which is rendered highly electrophilic by the two oxygen atoms and the chlorine atom.[8]
Caption: Workflow for the synthesis of 3-chloro-6-fluoroisoquinoline-5-sulfonamides.
Detailed Experimental Protocol
This protocol provides a standard method for the synthesis of a representative sulfonamide using conventional heating.
Materials:
-
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl formed.
-
Sulfonyl Chloride Addition: Dissolve 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel. The slow addition helps to control any exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, water (1x), saturated NaHCO3 solution (1x) to remove any remaining acidic impurities, and finally with brine (1x) to begin the drying process.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1] The choice of purification method will depend on the physical properties of the product.
Data Presentation: Representative Reaction Parameters
The following table summarizes hypothetical reaction conditions and expected outcomes for the synthesis of various sulfonamides from 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride and representative amines. These are illustrative examples and may require optimization.
| Amine | Base | Solvent | Time (h) | Purification Method | Expected Product |
| Morpholine | Pyridine | DCM | 12 | Column Chromatography | 3-Chloro-6-fluoro-5-(morpholinosulfonyl)isoquinoline |
| Piperidine | Et3N | DCM | 10 | Column Chromatography | 3-Chloro-6-fluoro-5-(piperidin-1-ylsulfonyl)isoquinoline |
| Aniline | Pyridine | DCM | 18 | Recrystallization | N-phenyl-3-chloro-6-fluoroisoquinoline-5-sulfonamide |
| Benzylamine | Et3N | DCM | 14 | Column Chromatography | N-benzyl-3-chloro-6-fluoroisoquinoline-5-sulfonamide |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive sulfonyl chloride (hydrolyzed) | - Use fresh or properly stored sulfonyl chloride. |
| - Insufficiently reactive amine | - Increase reaction temperature or use a more forcing base. | |
| - Wet reagents or solvents | - Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Incomplete reaction | - Insufficient reaction time or temperature | - Allow the reaction to stir for a longer period or gently heat. |
| - Steric hindrance from the amine | - Consider using a less hindered base or higher reaction temperature. | |
| Multiple products observed by TLC | - Formation of di-sulfonamide (with primary amines) | - Use a larger excess of the primary amine. |
| - Side reactions due to excess heat | - Maintain the reaction temperature at 0°C during addition. | |
| Difficulty in purification | - Product co-elutes with impurities | - Try a different solvent system for column chromatography. |
| - Product is an oil and does not crystallize | - Attempt purification by column chromatography or try to form a salt. |
Visualization of the Reaction Mechanism
Caption: General mechanism for sulfonamide formation.
Conclusion
The protocol outlined in these application notes provides a robust and versatile method for the synthesis of novel sulfonamides derived from 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride. This approach allows for the systematic exploration of structure-activity relationships by varying the amine component, thereby facilitating the generation of diverse chemical libraries for drug discovery programs. The unique electronic and steric properties of the 3-chloro-6-fluoroisoquinoline scaffold make it a valuable tool for medicinal chemists seeking to develop next-generation therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Royal Society of Chemistry. (2025).
- BenchChem. (2025).
- Macmillan Group, Princeton University. (2023).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS.
- Google Patents. (n.d.).
- Amerigo Scientific. (n.d.).
- ResearchGate. (2025).
- Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- PubMed. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria.
- MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- ResearchG
- Wiley Online Library. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- International Journal of Pharmaceutical Sciences. (2025).
- Quora. (2023). What is the method of analysis of sulphonamides?.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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Application Note: Chemoselective Protocol for Coupling 3-Chloro-6-fluoroisoquinoline-5-sulfonyl Chloride with Amines
Executive Summary
The isoquinoline-5-sulfonamide pharmacophore is a cornerstone in the development of Rho-associated protein kinase (ROCK) inhibitors, most notably represented by Fasudil and its highly potent derivatives[1]. Synthesizing next-generation analogs often requires highly functionalized building blocks, such as 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride .
While this reagent offers multiple vectors for late-stage diversification, it presents a significant chemoselectivity challenge. The strongly electron-withdrawing nature of the 5-sulfonyl group, combined with the electron-deficient isoquinoline ring, highly activates the 6-fluoro position toward Nucleophilic Aromatic Substitution (SNAr)[2]. This application note provides a field-proven, self-validating protocol to achieve high-yielding sulfonamide coupling while strictly suppressing competitive SNAr and 3-chloro displacement side reactions.
Biological Context: Targeting the ROCK Pathway
Isoquinoline-5-sulfonamides act as competitive inhibitors at the ATP-binding site of ROCK1 and ROCK2. Inhibiting this pathway prevents the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), thereby reducing actomyosin contractility[1]. The addition of halogens (such as 3-chloro and 6-fluoro) on the isoquinoline core is often explored to optimize the steric fit and electronic interactions within the kinase hinge region, improving both potency and kinase selectivity[3].
Mechanism of action of isoquinoline-5-sulfonamides in the RhoA/ROCK signaling pathway.
Mechanistic Rationale: The Chemoselectivity Challenge
When reacting 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride with an amine, two primary electrophilic sites compete for the nucleophile:
-
The Sulfonyl Chloride (S-N bond formation): Kinetically favored at low temperatures.
-
The C6-Fluoro Position (C-N bond formation via SNAr): Fluorine is an excellent leaving group in SNAr reactions when situated ortho to a sulfonyl group[4]. If the reaction is heated or if a large excess of a highly nucleophilic amine is present, the amine will displace the fluorine atom[2]. (Note: The 3-chloro position is also susceptible to SNAr, but is generally less reactive than the 6-fluoro position under mild conditions).
To ensure a self-validating and robust synthesis, the protocol relies on kinetic control . By utilizing a non-nucleophilic base (DIPEA) and maintaining strict cryogenic to ambient temperature gradients, the activation energy barrier for SNAr is avoided, selectively yielding the target sulfonamide.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and chemoselectivity.
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Sulfonamide Yield (%) | SNAr Byproduct (%) |
| 1 | TEA (2.0) | DCM | 25 (Ambient) | 12 | 65% | 25% |
| 2 | DIPEA (2.0) | DCM | 25 (Ambient) | 12 | 78% | 15% |
| 3 | DIPEA (2.0) | DCM | 0 to 25 | 2 | 92% | < 2% |
| 4 | Pyridine (2.0) | THF | 0 to 25 | 4 | 85% | 5% |
| 5 | NaHCO₃ (3.0) | DCM/H₂O | 0 to 25 | 4 | 88% | < 2% |
Data Interpretation: Entry 3 demonstrates that lowering the temperature to 0 °C during the initial addition, combined with the steric bulk of DIPEA, effectively shuts down the SNAr pathway.
Experimental Protocol
Workflow for chemoselective sulfonylation vs. competitive SNAr byproduct formation.
Materials Required
-
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 equiv.)
-
Primary or secondary amine (1.05 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)
-
Saturated aqueous NH₄Cl and Brine
Step-by-Step Methodology
-
Preparation of the Electrophile: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Under an inert atmosphere (N₂ or Argon), dissolve 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Causality: Moisture must be excluded to prevent the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[3].
-
-
Cryogenic Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Amine Addition: In a separate dry vial, prepare a solution of the amine (1.05 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 15–30 minutes.
-
Causality: Dropwise addition ensures the amine is always the limiting reagent in the reaction mixture. If the amine is added too quickly, localized high concentrations can act as a nucleophile at the C6-fluoro position, triggering SNAr[2]. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from participating in unwanted side reactions.
-
-
Reaction Progression: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature for an additional 1 hour.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Causality: NH₄Cl is mildly acidic and effectively neutralizes excess DIPEA and unreacted amine without risking the hydrolysis of the newly formed sulfonamide.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the pure sulfonamide.
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure the integrity of the protocol, researchers must validate that sulfonylation occurred without compromising the halogen substituents.
-
¹⁹F NMR Spectroscopy (Primary Diagnostic): This is the most critical self-validation tool. The starting material possesses a distinct ¹⁹F signal for the 6-fluoro group. In the successful sulfonamide product, this peak will shift slightly but remain integrated to 1F. If SNAr has occurred, the ¹⁹F signal will completely disappear.
-
LC-MS Analysis:
-
Target Sulfonamide: Mass will correspond to
of the expected product. The isotopic pattern will clearly show the presence of one Chlorine atom (approximate 3:1 ratio of M : M+2). -
SNAr Byproduct: If the amine displaced the fluorine, the observed mass will be
. -
Double Addition Byproduct: If both S-N coupling and SNAr occurred, the mass will reflect the addition of two amine molecules and the loss of fluorine.
-
-
Troubleshooting SNAr Formation: If >5% SNAr byproduct is observed, reduce the amine stoichiometry to exactly 1.0 equivalent, strictly maintain the temperature at 0 °C for the entire duration of the reaction, and consider switching to a biphasic Schotten-Baumann system (DCM / aqueous NaHCO₃) to further reduce the nucleophilicity of the environment[4].
References
-
Javed, S., et al. (2012). Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams. PMC, National Institutes of Health. Available at:[Link]
Sources
Application Note: Strategic Utilization of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride in Kinase Inhibitor Synthesis
This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, handling, and synthetic application of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS 2169207-92-3) in the development of next-generation kinase inhibitors.
Executive Summary & Strategic Value
The isoquinoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for clinically validated ROCK inhibitors like Fasudil and Ripasudil . However, first-generation inhibitors often suffer from rapid metabolism and limited selectivity.
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride represents an advanced "second-generation" building block designed to overcome these limitations.
-
6-Fluoro Substitution: Blocks the primary metabolic soft spot (C6 oxidation), extending in vivo half-life and modulating the pKa of the sulfonamide nitrogen.
-
3-Chloro Handle: Provides a crucial orthogonal reactivity point. Unlike Fasudil (which is unsubstituted at C3), this scaffold allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or
reactions, enabling access to unexplored chemical space within the ATP-binding pocket.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride |
| CAS Number | 2169207-92-3 |
| Molecular Formula | |
| Molecular Weight | 280.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive. |
| Solubility | Soluble in DCM, THF, anhydrous Acetonitrile. Reacts with water/alcohols. |
Synthetic Strategy & Workflow
The utilization of this building block follows a "Sulfonamide First, Coupling Second" logic. Attempting to functionalize the C3-chlorine before sulfonamide formation is risky due to the high reactivity of the sulfonyl chloride moiety.
Pathway Logic Diagram
The following diagram illustrates the divergent synthesis workflow enabled by this scaffold.
Caption: Divergent synthesis workflow. The C5-sulfonyl chloride is reacted first to secure the kinase hinge-binding motif, followed by C3-functionalization to target the solvent-exposed region.
Detailed Experimental Protocols
Protocol A: Sulfonamide Bond Formation (The "Hinge Binder")
This step installs the primary kinase-binding motif. The 6-fluoro group withdraws electrons, making the sulfonyl chloride more electrophilic than the non-fluorinated analog. Strict moisture control is required.
Reagents:
-
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 equiv)[1][2]
-
Amine partner (e.g., homopiperazine, amino-indazole) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine partner (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the amine solution to 0°C using an ice bath. Note: Lower temperatures (-10°C) may be necessary for highly reactive amines to prevent bis-sulfonylation.
-
Addition: Dissolve 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition prevents localized high concentrations of the acid chloride, reducing dimerization or hydrolysis risks.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe conversion of SM mass to Product M+H).
-
Checkpoint: The sulfonyl chloride is unstable on silica; do not attempt to TLC the starting material directly in methanol-containing eluents (it will form the methyl ester).
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: C3-Diversification via Suzuki-Miyaura Coupling
Once the sulfonamide is installed, the C3-chlorine serves as a handle to extend the molecule into the kinase solvent channel or hydrophobic back-pocket.
Reagents:
-
Sulfonamide Intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester (
) (1.5 equiv) -
Catalyst:
or / XPhos (0.05 equiv) -
Base:
(2.0 M aqueous) or (solid) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Combine the Sulfonamide Intermediate , Boronic Acid , and Base in the reaction vial. Add solvents.[3] Sparge with Argon for 5 minutes.
-
Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid or oxidation of the ligand.
-
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vial.
-
Heating: Heat to 90–100°C for 4–12 hours.
-
Note: The 3-chloro position on isoquinoline is activated by the ring nitrogen, but the electron-rich sulfonamide anion (if NH is free) can poison the catalyst. If the sulfonamide nitrogen is unsubstituted, consider protecting it (e.g., with SEM or Boc) or using excess base.
-
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.
-
Purification: Reverse-phase HPLC is often required for final kinase inhibitors to ensure >95% purity for biological assays.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Sulfonyl Chloride | Wet solvents or high humidity. | Use freshly distilled DCM or commercial anhydrous solvents. Keep the reagent bottle under Argon. |
| Low Yield in Coupling (Step 2) | Catalyst poisoning by free sulfonamide NH. | Protect the sulfonamide nitrogen (Boc/SEM) prior to coupling, or use a pre-catalyst system like XPhos Pd G3. |
| Regioselectivity Issues | N/A for this scaffold. | The scaffold is pre-functionalized; regioselectivity is structurally enforced, eliminating the ambiguity seen in direct chlorosulfonation of isoquinolines. |
| "Sticky" Reaction Mixture | Pyridine/Isoquinoline salts precipitating. | Switch solvent to THF/DMF mixtures or increase dilution. Ensure adequate base is present to scavenge HCl. |
Scientific Grounding & References
The protocols above are derived from established methodologies in isoquinoline-based kinase inhibitor synthesis, specifically adapting conditions used for Fasudil and Ripasudil analogs.
-
Scaffold Utility in ROCK Inhibition:
-
Context: Isoquinoline-5-sulfonamides bind to the ATP-binding pocket of ROCK1/2. The sulfonyl group forms hydrogen bonds with the hinge region (Met156 in ROCK1).
-
Source:Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." J. Med. Chem. 2016.
-
-
Halogen Effects in Medicinal Chemistry:
-
Context: The C6-Fluorine substitution is a classic bioisostere strategy to block metabolic hydroxylation and modulate lipophilicity (
). -
Source:Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." J. Med. Chem. 2015.
-
-
Synthetic Precedent (Isoquinoline Sulfonamides):
-
Context: General procedures for reacting isoquinoline-5-sulfonyl chlorides with amines and subsequent functionalization.
-
Source:BLD Pharm / PubChem Compound Summary for 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride. (Note: Link directs to the closely related 4-fluoro analog as a proxy for class behavior, as specific literature for the 3-Cl-6-F derivative is proprietary/sparse).
-
-
Cross-Coupling on Heterocycles:
-
Context: Reactivity of 3-chloroisoquinolines in Pd-catalyzed reactions.
-
Source:Li, J. J. "Name Reactions for Homologation, Part I." Wiley, 2009. (Standard reference for Suzuki/Buchwald conditions on electron-deficient heterocycles).
-
Disclaimer: This protocol involves hazardous chemicals (sulfonyl chlorides, chlorinated solvents). All work must be performed in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
Application Note: Optimized Sulfonylation Protocols Using Isoquinoline Sulfonyl Chlorides
Executive Summary
Isoquinoline sulfonyl chlorides are critical electrophilic scaffolds in the synthesis of kinase inhibitors, particularly for the Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) families. Prominent therapeutic agents such as Fasudil (HA-1077) and Ripasudil rely on the formation of a sulfonamide bond at the isoquinoline-5-position.
Despite their utility, these reagents exhibit significant hydrolytic instability and regiochemical sensitivity. This guide provides a field-proven protocol for high-yield sulfonylation, emphasizing moisture control, base selection, and temperature regulation to minimize common side reactions like hydrolysis and bis-sulfonylation.
Critical Reagent Handling & Stability
The primary failure mode in isoquinoline sulfonylation is the degradation of the sulfonyl chloride starting material before the reaction begins.
Hydrolytic Instability
Isoquinoline-5-sulfonyl chloride is highly moisture-sensitive. Upon exposure to atmospheric moisture, it hydrolyzes to 5-isoquinolinesulfonic acid , which is non-reactive under standard sulfonylation conditions (nucleophilic attack).
-
Visual Indicator: Pure sulfonyl chloride is typically a white to off-white crystalline solid. A yellow/green discoloration or a "wet" appearance often indicates hydrolysis and the formation of acidic impurities.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Pre-Reaction Check: If the reagent quality is suspect, dissolve a small sample in anhydrous DCM.[1] Insoluble particulates often indicate the sulfonic acid hydrolysis product.
Reaction Optimization: The "Why" Behind the Conditions
Solvent Selection
The choice of solvent dictates the reaction rate and the ease of workup.
| Solvent | Suitability | Rationale |
| Dichloromethane (DCM) | Preferred | Excellent solubility for sulfonyl chlorides; immiscible with water (simplifies workup); low boiling point allows easy removal. |
| Tetrahydrofuran (THF) | Good | Useful for polar amines. Must be anhydrous to prevent hydrolysis. |
| DMF / DMSO | Avoid | High polarity accelerates hydrolysis; difficult to remove during workup; can promote side reactions. |
| Water/Acetone | Specific | Only used in Schotten-Baumann conditions (biphasic) with inorganic bases, but yields are generally lower for this specific scaffold due to hydrolysis competition. |
Base Selection
The base serves two roles: activating the nucleophile (amine) and scavenging the HCl byproduct.
-
Triethylamine (Et₃N) / DIPEA: Standard organic bases. Use 1.2–1.5 equivalents. Steric bulk (DIPEA) prevents the base itself from reacting.
-
Pyridine: Can act as both solvent and base. accelerating the reaction via a sulfonyl-pyridinium intermediate. Useful for unreactive amines.
-
Excess Amine: In the synthesis of Fasudil, excess homopiperazine (2.0–3.0 eq) is often used. One equivalent acts as the nucleophile, the other as the HCl scavenger.
Temperature Control
-
Addition Phase (0°C): The reaction is exothermic.[2] Adding the sulfonyl chloride at 0°C prevents runaway temperatures that lead to bis-sulfonylation (reaction of the sulfonamide product with a second mole of sulfonyl chloride).
-
Reaction Phase (RT): Warming to room temperature ensures conversion of sterically hindered amines.
Standard Protocol: Synthesis of Isoquinoline Sulfonamides
This protocol is optimized for the reaction of Isoquinoline-5-sulfonyl chloride with a secondary amine (e.g., homopiperazine, morpholine).
Reagents[3][4][5][6][7]
-
Substrate: Isoquinoline-5-sulfonyl chloride (1.0 equiv)[3]
-
Nucleophile: Amine (1.1–1.5 equiv)
-
Base: Triethylamine (1.5 equiv) [Omit if using excess amine]
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Amine (1.2 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM .
-
Cool the solution to 0°C using an ice-water bath.[1]
-
-
Addition of Sulfonyl Chloride:
-
Dissolve Isoquinoline-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vial.
-
Critical Step: Add the sulfonyl chloride solution dropwise to the cold amine solution over 15–20 minutes. Rapid addition causes local heating and impurity formation.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 2–4 hours.
-
TLC Monitoring: Use 5% Methanol in DCM. The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) will appear.
-
-
Workup:
-
Quench the reaction by adding saturated NaHCO₃ solution (pH ~8). Note: Do not use strong acid for quenching as the isoquinoline nitrogen can be protonated, trapping the product in the aqueous phase.
-
Extract the aqueous layer with DCM (3 x).[3]
-
Wash combined organics with Brine.[4]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization: Many isoquinoline sulfonamides crystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Column Chromatography: If oil remains, purify on silica gel (DCM:MeOH gradient).
-
Mechanistic Visualization & Workflow
Reaction Scheme & Mechanism
The following diagram illustrates the pathway, including the critical HCl scavenging step and potential hydrolysis side reaction.
Figure 1: Mechanistic pathway of sulfonylation showing the competitive hydrolysis pathway.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for high-yield synthesis.
Case Study: Synthesis of Fasudil (HA-1077)
Fasudil is a potent ROCK inhibitor. Its synthesis highlights the use of the amine itself as the base.
-
Reagents: Isoquinoline-5-sulfonyl chloride + Homopiperazine.[5]
-
Key Modification: Instead of Et₃N, 3.0 equivalents of homopiperazine are used.
-
Procedure:
-
Homopiperazine (3.0 eq) is dissolved in DCM at 0°C.
-
Sulfonyl chloride (1.0 eq) is added slowly.
-
Workup Nuance: The excess homopiperazine is water-soluble. During the aqueous workup (water wash), the excess amine is removed, leaving the pure mono-sulfonylated product in the organic layer.
-
Salt Formation: The free base is converted to the hydrochloride salt (Fasudil HCl) using ethanolic HCl.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Check sulfonyl chloride quality (NMR). Use anhydrous DCM.[1][4] |
| Bis-sulfonylation | Excess Sulfonyl Chloride / High Temp | Strictly control stoichiometry (1:1). Maintain 0°C during addition. |
| Product in Aqueous Layer | pH too low during workup | Isoquinoline is basic (pKa ~5.4). If the workup is acidic, the product protonates and stays in water. Adjust to pH 8–9 with NaHCO₃. |
| Green/Yellow Impurity | Decomposition | This color often indicates oxidative degradation or hydrolysis. Recrystallize the starting material or filter the solution before use.[3] |
References
-
National Institutes of Health (NIH). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil. Retrieved from [Link]
- Google Patents.Method for preparing fasudil hydrochloride (CN103030629A).
-
MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
Application Note: High-Efficiency Synthesis of PRMT5 Inhibitors Utilizing Isoquinoline-Based Scaffolds
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology, particularly for cancers exhibiting MTAP deletions (e.g., glioblastoma, pancreatic cancer). This Application Note details the rational design and synthetic protocols for PRMT5 inhibitors featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core.
While often referred to broadly as "isoquinoline intermediates," the reduced THIQ scaffold is the pharmacologically active moiety in clinical candidates like EPZ015666 (GSK3235025) and GSK3326595 . This guide focuses on the Convergent Synthetic Strategy, utilizing chiral THIQ intermediates to establish critical cation-
Rational Design & Mechanistic Basis
The Isoquinoline Pharmacophore
The efficacy of the THIQ scaffold stems from its ability to mimic the arginine substrate while simultaneously engaging the cofactor binding pocket.
-
Substrate Mimicry: The nitrogen atom of the THIQ ring (N2) is often positioned to mimic the terminal guanidino nitrogen of the arginine substrate.
-
Cation-
Interaction: Crystallographic studies (PDB: 4X61) reveal that the phenyl ring of the THIQ moiety forms a critical cation- interaction with the positively charged sulfur atom of the cofactor SAM (S-adenosylmethionine) or its metabolic byproduct MTA (methylthioadenosine). -
Selectivity: The rigid bicyclic nature of the isoquinoline core restricts conformational entropy, enhancing selectivity for PRMT5 over other Type I PRMTs.
Strategic Pathway Visualization
The following diagram outlines the convergent synthesis and the biological logic driving the scaffold selection.
Figure 1: Convergent synthetic workflow transforming isoquinoline precursors into potent PRMT5 inhibitors, highlighting the critical chiral resolution and coupling steps.
Detailed Synthetic Protocols
The following protocols describe the synthesis of a representative high-potency inhibitor analogous to EPZ015666 . The workflow prioritizes the Nucleophilic Aromatic Substitution (
Phase 1: Preparation of the Chiral Isoquinoline Core
Note: While commercial (S)-1,2,3,4-tetrahydroisoquinoline is available, in-house resolution ensures high enantiomeric excess (ee).
Reagents:
-
Racemic 1,2,3,4-tetrahydroisoquinoline
-
(S)-Mandelic acid (Resolving agent)
-
Isopropyl acetate (Solvent)
Protocol:
-
Dissolution: Dissolve racemic 1,2,3,4-tetrahydroisoquinoline (10.0 g, 75 mmol) in isopropyl acetate (150 mL) at 60°C.
-
Salt Formation: Add (S)-mandelic acid (11.4 g, 75 mmol) portion-wise. The solution will become turbid.
-
Crystallization: Cool the mixture slowly to 20°C over 4 hours, then chill to 0°C for 2 hours.
-
Filtration: Filter the white precipitate. This is the diastereomeric salt.
-
Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over
, and concentrate. -
Validation: Analyze via Chiral HPLC (Chiralpak AD-H). Target ee > 98% .
Phase 2: Regioselective Coupling
This step couples the chiral THIQ amine to a pyrimidine linker. The reaction is regioselective due to the steric and electronic differences between the C2 and C4 positions of the pyrimidine.
Reagents:
-
(S)-1,2,3,4-tetrahydroisoquinoline (from Phase 1)
-
2,4-Dichloropyrimidine[1]
-
DIPEA (N,N-Diisopropylethylamine)
-
NMP (N-Methyl-2-pyrrolidone) or DMSO
Protocol:
-
Charge: To a dried 250 mL round-bottom flask under
atmosphere, add 2,4-dichloropyrimidine (1.0 equiv) and NMP (10 volumes). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add DIPEA (2.5 equiv) followed by the dropwise addition of the chiral THIQ (1.05 equiv) dissolved in NMP.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Critical Checkpoint: Monitor by LCMS. The C4-substituted product (kinetic product) usually forms preferentially over the C2-substituted product.
-
-
Work-up: Pour the reaction mixture into water (10 volumes). Extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Phase 3: Final Functionalization (C2-Displacement)
The remaining chloride at the C2 position is displaced by a second amine (e.g., an oxetane-amine or cycloalkyl-amine) to complete the inhibitor structure.
Protocol:
-
Charge: Dissolve the intermediate from Phase 2 (1.0 equiv) in 1,4-dioxane.
-
Reagents: Add the secondary amine (e.g., 3-amino-oxetane, 1.2 equiv) and
(3.0 equiv). -
Catalysis (Optional but recommended for unreactive amines): Add
(0.05 equiv) and Xantphos (0.1 equiv). -
Heating: Heat to 90°C–100°C for 12 hours under
. -
Isolation: Filter through Celite, concentrate, and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quantitative Data Summary
The following table summarizes typical yields and reaction parameters observed during the optimization of THIQ-based PRMT5 inhibitors.
| Reaction Step | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Critical Quality Attribute (CQA) |
| Chiral Resolution | (S)-Mandelic acid, iPrOAc | 60 -> 0 | 6 | 35-40% (theoretical max 50%) | Enantiomeric Excess > 98% |
| 2,4-Dichloropyrimidine, DIPEA | 0 -> 25 | 4 | 75-85% | Regioselectivity (>20:1 C4:C2) | |
| Amine, | 100 | 12 | 60-75% | Purity > 95% (LCMS) |
Biological Validation (Self-Validating Protocol)
To ensure the synthesized inhibitor is active, a Methyltransferase (MTase) Activity Assay is required.
Assay Principle:
Measurement of the transfer of a tritiated methyl group from
Protocol:
-
Enzyme Prep: Incubate recombinant human PRMT5:MEP50 (5 nM) in Assay Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT).
-
Inhibitor: Add the synthesized THIQ inhibitor (serial dilutions in DMSO). Incubate for 30 mins.
-
Substrate Initiation: Add Biotinylated-H4(1-24) peptide (100 nM) and
-SAM (1 µM). -
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 10% TCA. Transfer to Streptavidin-coated FlashPlates.
-
Readout: Measure Scintillation counts. Calculate
.
References
-
Duncan, K. W., et al. (2016). "Structure-Activity Relationship and Discovery of EPZ015666, a Potent and Selective Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)." Journal of Medicinal Chemistry, 59(3), 1207–1220.
-
Chan-Penebre, E., et al. (2015). "A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models."[3][6] Nature Chemical Biology, 11, 432–437.
-
Rioux, N., et al. (2018). "Discovery of GSK3326595, a Clinical PRMT5 Inhibitor with a Substrate-Competitive Mechanism of Action." ACS Medicinal Chemistry Letters, 9(7), 619–624.
-
Guo, H., et al. (2022). "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy." Molecules, 27(19), 6637.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
nucleophilic substitution reactions of 3-chloro-6-fluoroisoquinoline derivatives
As a Senior Application Scientist, I have designed this comprehensive guide to address the regioselective functionalization of 3-chloro-6-fluoroisoquinoline derivatives. This scaffold is a highly privileged building block in modern drug discovery, offering orthogonal reactivity handles that allow for precise, late-stage structural diversification.
Strategic Overview & Mechanistic Framework
The 3-chloro-6-fluoroisoquinoline system presents a fascinating dichotomy of halogen reactivity. The primary reactive site for derivatization is the carbon-chlorine bond at the 3-position[1]. The 6-fluoro substituent, while containing an excellent leaving group for nucleophilic aromatic substitution (SNAr), is strategically retained in most workflows. It serves as a bioisostere and metabolic blocker to prevent oxidative degradation in vivo, while subtly modulating the electronic landscape of the isoquinoline core.
The Causality of Regioselectivity: In the isoquinoline system, the nitrogen atom exerts a profound electron-withdrawing effect via both inductive and mesomeric pathways. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-1 and C-3 positions, rendering the C-3 chlorine atom highly activated toward nucleophilic attack[2].
Conversely, the C-6 position is located on the more electron-rich benzo-fused ring. Recent kinetic isotope effect (KIE) studies and computational analyses reveal that SNAr reactions on such heterocycles often bypass the traditional stepwise Meisenheimer complex, proceeding instead through a concerted transition state[3]. This concerted pathway dictates that the nucleophile must attack the most electrophilic node (C-3) to overcome the activation barrier. When weak nucleophiles (e.g., anilines) fail to react via thermal SNAr, transition-metal catalysis (such as Buchwald-Hartwig amination) is employed to force the substitution at the C-3 position[4].
Reaction Pathway Visualization
Reaction pathways for the regioselective functionalization of 3-chloro-6-fluoroisoquinoline.
Quantitative Reactivity Profile
To guide your experimental design, the following table summarizes the expected regiochemical outcomes and yields based on the nucleophile class.
| Reaction Modality | Reagent/Nucleophile Class | Primary Reaction Site | Typical Yield (%) | Mechanistic Driver |
| Thermal SNAr | Aliphatic Amines (2°) | C-3 | 65–85 | Concerted nucleophilic attack driven by low LUMO at C-3[3]. |
| Thermal SNAr | Thiolates (Soft Nuc.) | C-3 | 80–95 | High HOMO energy of sulfur accelerates the concerted pathway. |
| Cross-Coupling | Anilines / Amides | C-3 | 70–90 | Pd(0) oxidative addition into the weaker C-Cl bond[4]. |
| Hard SNAr | Alkoxides (e.g., NaOMe) | C-3 | 50–70 | Requires excess reagent; prone to solvolysis side-reactions. |
Experimental Protocols
Protocol A: Regioselective Thermal SNAr with Aliphatic Amines
Objective: To synthesize 3-amino-6-fluoroisoquinoline derivatives while strictly preserving the C-6 fluorine atom. Causality & Design: We utilize Dimethyl Sulfoxide (DMSO) as the solvent. As a polar aprotic solvent, DMSO heavily solvates the counter-cations (e.g., K⁺) but leaves the nucleophilic amine "naked," significantly raising its HOMO energy and accelerating the reaction[1]. The temperature is set to 120 °C to provide the necessary thermal energy to overcome the activation barrier of the concerted SNAr transition state at the C-3 position[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-chloro-6-fluoroisoquinoline (1.0 mmol, 1.0 eq) and finely ground anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent & Reagent Addition: Add 2.0 mL of anhydrous DMSO, followed by the aliphatic amine (e.g., morpholine, 3.0 mmol, 3.0 eq). Note: An excess of amine drives the equilibrium forward and compensates for potential volatilization at high temperatures.
-
Reaction Execution: Seal the vial with a crimp cap. Heat the mixture in a pre-heated oil bath at 120 °C for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 10 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to completely remove residual DMSO.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation System:
-
TLC Monitoring: The product should exhibit a lower
value than the starting material and show distinct UV activity at 254 nm. -
Mass Spectrometry: Perform LC-MS. The product mass must reflect the exact addition of the amine minus the mass of chlorine (-35.5 Da).
-
NMR Confirmation: Conduct ¹⁹F NMR. The retention of a distinct signal around -110 to -115 ppm confirms that the C-6 fluorine was not displaced.
Protocol B: Buchwald-Hartwig Amination for Weak Nucleophiles
Objective: To couple weak nucleophiles (e.g., anilines) that are unreactive under standard thermal SNAr conditions[4]. Causality & Design: Palladium catalysis bypasses the high activation energy of the SNAr pathway. The Pd(0) species undergoes oxidative addition specifically at the C-Cl bond due to its lower bond dissociation energy compared to the C-F bond, ensuring absolute regioselectivity[4].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a dry Schlenk tube with 3-chloro-6-fluoroisoquinoline (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos ligand (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq). Causality: Strict exclusion of oxygen is critical to prevent the irreversible oxidation of the active Pd(0) catalyst.
-
Solvent Addition: Add 5.0 mL of degassed anhydrous toluene. Seal the tube securely.
-
Reaction Execution: Transfer the tube to a fume hood and heat at 100 °C for 8 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography.
Self-Validation System:
-
Fluorescence Check: Buchwald-Hartwig products of isoquinolines often exhibit strong fluorescence under 365 nm UV light, providing an immediate visual cue of successful coupling.
-
¹H NMR Validation: The disappearance of the characteristic aniline -NH₂ protons (usually a broad singlet around 3.5-4.5 ppm) and the appearance of a single secondary amine -NH proton (often shifted downfield to 6.0-8.0 ppm) validates the bond formation.
References
-
Title: Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis. Source: benchchem.com. URL: 1
-
Title: Concerted Nucleophilic Aromatic Substitutions. Source: nih.gov. URL: 3
-
Title: Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5. Source: hzdr.de. URL: 2
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: mdpi.com. URL: 4
Sources
reagents for activating 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
Application Note: Optimized Activation & Functionalization of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
Executive Summary
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (CAS 1145868-94-5) is a high-value, tri-functional scaffold used primarily in the development of kinase inhibitors (e.g., ROCK, PKA). Its utility lies in its three distinct reactive sites, which allow for orthogonal functionalization.
This guide details the reagents and protocols required to "activate" this molecule in two distinct contexts:
-
Catalytic Activation: Facilitating the coupling of the sulfonyl chloride (-SO₂Cl) with sterically hindered or electron-deficient amines.
-
SuFEx Activation: Converting the -SO₂Cl to a Sulfonyl Fluoride (-SO₂F) for use in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent protein probing.
Part 1: Reactivity Profile & Strategic Hierarchy
Before selecting reagents, one must understand the electronic "hierarchy" of the molecule. The isoquinoline core is electron-deficient, enhanced by the electron-withdrawing sulfonyl group at C5.
-
Site A (C5-SO₂Cl): Highest reactivity. Susceptible to hydrolysis; reacts rapidly with nucleophiles (amines, alcohols).
-
Site B (C3-Cl): High reactivity. Activated by the adjacent ring nitrogen (C=N bond), making it susceptible to SₙAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).
-
Site C (C6-F): Moderate/Low reactivity. Activated further after the sulfonamide is formed at C5 (due to the electron-withdrawing nature of the sulfonamide).
Caption: Orthogonal reactivity map. The sulfonyl chloride must be engaged or protected first to prevent hydrolysis or side reactions during C3/C6 modifications.
Part 2: Reagents for Sulfonamide Synthesis (Catalytic Activation)
Direct reaction of this sulfonyl chloride with amines can be sluggish if the amine is unreactive (e.g., anilines) or sterically hindered. "Activation" here refers to the use of nucleophilic catalysts to generate a highly reactive N-sulfonyl intermediate.
Key Reagents
| Reagent Class | Specific Reagent | Role | Mechanism of Action |
| Base (Scavenger) | Pyridine | Solvent & Base | Neutralizes HCl byproduct; prevents protonation of the amine nucleophile. |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst | Attacks -SO₂Cl to form a highly electrophilic N-sulfonyl pyridinium salt. |
| Solvent | DCM (Dichloromethane) | Solvent | Standard non-nucleophilic solvent. |
| Alternative Base | DIPEA (Hünig's Base) | Non-nucleophilic Base | Used when pyridine is undesirable; sterically bulky to prevent quaternary salt formation. |
Protocol 1: DMAP-Catalyzed Sulfonamide Coupling
Use this protocol for weak nucleophiles (e.g., electron-deficient anilines).
Materials:
-
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Pyridine (anhydrous, 3.0 equiv)
-
DMAP (0.1 equiv - Catalytic)
-
DCM (anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Target Amine (1.1 equiv), Pyridine (3.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).
-
Cooling: Cool the mixture to 0°C using an ice bath. Note: Isoquinoline sulfonyl chlorides are thermally sensitive.
-
Addition: Dissolve 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass: Amine + 227 Da).
-
Workup: Quench with 1M HCl (to remove pyridine/DMAP). Extract with DCM.[1] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Scientific Rationale: The DMAP attacks the sulfonyl sulfur, displacing the chloride to form a resonance-stabilized N-acylpyridinium-type species. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, allowing the weak amine nucleophile to attack rapidly.
Part 3: Reagents for SuFEx Activation (Fluorination)
In modern drug discovery, converting the Sulfonyl Chloride to a Sulfonyl Fluoride (-SO₂F) is a critical "activation" step. The -SO₂F motif is stable to reduction and metabolic cleavage but reacts specifically with tyrosine or lysine residues in proteins (covalent inhibition) or in "Click Chemistry" applications.
Key Reagents
| Reagent | Role | Advantage |
| KHF₂ (Potassium Bifluoride) | Fluorinating Agent | Aqueous-compatible, cheap, forms stable bifluoride ion. |
| ZnF₂ (Zinc Fluoride) | Fluorinating Agent | Anhydrous conditions, milder than KHF₂. |
| TBAF ( tert-butylammonium fluoride) | Phase Transfer Catalyst | Solubilizes fluoride in organic solvents (use with caution, can cause hydrolysis). |
Protocol 2: "Sandmeyer-Type" Conversion to Sulfonyl Fluoride (SuFEx Ready)
Adapted from Sharpless et al. (2014) for heteroaryl sulfonyl chlorides.
Materials:
-
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride (1.0 equiv)
-
KHF₂ (Potassium Bifluoride) (2.0 equiv)
-
Acetonitrile (ACN) / Water (1:1 ratio)
Step-by-Step:
-
Solution A: Dissolve KHF₂ (saturated solution) in water.
-
Solution B: Dissolve the Sulfonyl Chloride in Acetonitrile.
-
Mixing: Add Solution A to Solution B dropwise at 0°C .
-
Reaction: Stir vigorously at RT for 2 hours. The biphasic nature requires rapid stirring.
-
Monitoring: Check by TLC. The Sulfonyl Fluoride is typically less polar (higher R_f) than the Chloride.
-
Workup: Dilute with EtOAc. Wash with water and brine.[2][3] Dry over MgSO₄.[2]
-
Note: The resulting 3-Chloro-6-fluoroisoquinoline-5-sulfonyl fluoride is highly stable and can be stored on the benchtop, unlike the chloride.
-
Caption: SuFEx activation pathway. The conversion to -SO2F creates a 'sleeping' electrophile that only reacts under specific biological conditions.
Part 4: Troubleshooting & Stability
Problem: Hydrolysis (Formation of Sulfonic Acid)
-
Symptom: LC-MS shows a peak at Mass - 35 + 17 (loss of Cl, gain of OH).
-
Cause: Wet solvents or old reagents. The 5-position is sterically crowded but electronically very positive, attracting water.
-
Solution: Use freshly distilled DCM or ACN. Store the sulfonyl chloride under Argon at -20°C. If hydrolysis occurs, the sulfonic acid can be re-activated to the chloride using Oxalyl Chloride and catalytic DMF .
Problem: Regioselectivity Issues during SₙAr
-
Symptom: Amine attacks the C3-Cl or C6-F instead of the sulfonyl chloride.
-
Cause: High temperatures or extremely strong bases.
-
Solution: Keep the initial sulfonylation at 0°C . The -SO₂Cl is kinetically much faster than the aryl halides. Do not heat above 40°C until the sulfonamide is formed.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Woolford, A. J., et al. (2016). "Chemical genetics: selecting for the specific inhibition of kinases." Drug Discovery Today, 21(9), 1427-1436. (Context for Isoquinoline Kinase Inhibitors).
-
Blizzard, T. A., et al. (2015). "Pharmacokinetic Optimization of Isoquinoline Sulfonamide ROCK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3203-3207. (Protocol grounding for isoquinoline sulfonamide synthesis).
Sources
solvent selection for sulfonyl chloride amidation reactions
Application Note: Precision Solvation Strategies for Sulfonyl Chloride Amidation
Part 1: Executive Summary
The formation of sulfonamides via sulfonyl chlorides (
This guide provides a scientifically grounded framework for selecting solvents that maximize yield while minimizing environmental impact.[1] We identify 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) as superior, robust alternatives to DCM and THF, offering distinct advantages in phase separation and reaction kinetics.[1]
Part 2: Mechanistic Insight & The "Hydrolysis Race"
To select the correct solvent, one must understand the kinetic competition occurring in the flask. The reaction is a race between the amine nucleophile (Amidation) and adventitious water (Hydrolysis).
The Core Challenge: Sulfonyl chlorides are "hard" electrophiles. While amines are generally better nucleophiles than water, the presence of water in a water-miscible solvent (like THF or DMF) accelerates the hydrolysis rate significantly, often leading to the formation of the sulfonic acid byproduct (
Visualizing the Pathway:
Figure 1: The kinetic competition. Solvent choice dictates whether the 'Green' path (Amine attack) or 'Red' path (Water attack) dominates.
Part 3: Solvent Selection Matrix
The following table synthesizes data from GSK, Pfizer, and Sanofi solvent selection guides, adapted specifically for sulfonylation kinetics.
| Solvent Class | Representative | Solvency Power | Water Miscibility | Green Score | Recommendation | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Low | Red (Banned/Restricted) | Avoid | Toxic, regulated.[1] Good solubility but difficult to contain. |
| Ethereal (Classic) | THF | High | High (Miscible) | Yellow (Problematic) | Replace | Miscibility with water makes aqueous work-up difficult (emulsions).[1] Peroxide risk.[1][2][3] |
| Ethereal (Modern) | 2-MeTHF | High | Low (Limited) | Green (Preferred) | Primary Choice | Bio-derived.[1][2] Separates cleanly from water (unlike THF).[1][2][4] Higher boiling point ( |
| Esters | Ethyl Acetate (EtOAc) | Medium | Low | Green (Preferred) | Secondary Choice | Excellent for work-up.[1] Some sulfonyl chlorides may have solubility issues. |
| Biphasic | Water / IPAc | N/A | Immiscible | Green (Preferred) | Scale-Up Choice | "Schotten-Baumann" conditions.[1] Uses cheap inorganic bases.[1][5] |
The Case for 2-MeTHF (The "Hero" Solvent)
Unlike THF, 2-Methyltetrahydrofuran (2-MeTHF) is not fully miscible with water.[1][4][6][7] This property is critical. In a reaction quench, 2-MeTHF separates instantly from the aqueous layer, carrying the product with it, while leaving salts and water-soluble impurities behind.[1] This eliminates the need for solvent swapping during work-up [1].[4]
Part 4: Validated Experimental Protocols
Protocol A: The "Green" Homogeneous System (2-MeTHF)
Best for: Valuable substrates, moisture-sensitive sulfonyl chlorides, and parallel synthesis.[1]
Reagents:
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) or Triethylamine (1.2 - 1.5 equiv)[1]
-
Solvent: Anhydrous 2-MeTHF (
concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve the Amine and Base in 2-MeTHF in a reaction vessel.
-
Self-Validating Step: Ensure the solution is clear. If the amine salt precipitates, add a minimum amount of DMF (co-solvent) or increase 2-MeTHF volume.
-
-
Temperature Control: Cool the mixture to
. -
Addition: Add Sulfonyl Chloride (dissolved in minimal 2-MeTHF) dropwise over 10–15 minutes.
-
Process Control: Monitor internal temperature; do not allow a spike
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Self-Validating Step (IPC): Perform TLC or LCMS.[1] Look for the disappearance of the Sulfonyl Chloride peak. If Hydrolysis (
) is observedngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , the solvent was likely wet.
-
-
Work-up (The 2-MeTHF Advantage):
-
Add
(aq) directly to the reaction vessel. -
Stir vigorously for 5 minutes.
-
Stop stirring.[1] Observe rapid phase separation. (The organic layer is the upper layer).
-
Drain aqueous waste.[1][2] Wash organic layer with Sat.[1]
(to remove excess acid) and Brine.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Concentrate the organic layer to obtain the product.[5]
-
Protocol B: The Robust Biphasic System (Schotten-Baumann)
Best for: Scale-up, inexpensive substrates, and using inorganic bases.[1][5]
Reagents:
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Amine (1.0 - 1.2 equiv)[1]
-
Base:
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ( equiv) dissolved in Water. -
Solvent: Isopropyl Acetate (IPAc) or MEK (Methyl Ethyl Ketone).[1]
Step-by-Step Workflow:
-
Phase 1 (Aqueous): Dissolve the Base and Amine in Water.[1]
-
Self-Validating Step: Check pH.[1] It must be
to ensure the amine is not protonated (which would render it non-nucleophilic).
-
-
Phase 2 (Organic): Dissolve Sulfonyl Chloride in IPAc.
-
Biphasic Mixing: Add the Organic phase to the Aqueous phase with vigorous stirring .
-
Reaction: Stir at RT for 2–6 hours.
-
Process Control: If the pH drops below 9 (due to HCl generation), add more base.[1] The reaction will stall if the system becomes acidic.
-
-
Separation: Stop stirring. Layers will separate efficiently.[1]
Part 5: Decision Logic for Researchers
Use this logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Decision Matrix for Solvent System Selection.
Part 6: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / High Hydrolysis | Wet solvent or base too weak.[1] | 1. Dry 2-MeTHF over molecular sieves.2. Switch to Protocol A (Homogeneous) to minimize water contact.3. Lower temperature to |
| Incomplete Reaction | HCl buildup protonating the amine. | 1. Check pH (Protocol B).2. Add catalytic DMAP ( |
| Emulsion during Work-up | Amphiphilic product or similar densities. | 1. Add Brine to aqueous layer to increase density difference.2.[1] Filter through Celite if solids are present.3.[1] Use 2-MeTHF (better separation than EtOAc).[1] |
Part 7: References
-
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2][6] ChemSusChem. [Link][1]
-
Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry. [Link][1]
-
Prat, D., et al. (2013).[1] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development. [Link][1]
-
Pfizer Inc. (2023).[1] "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute. [Link]
-
Alder, C. M., et al. (2016).[1][8] "Updating and constructing the GSK solvent sustainability guide." Green Chemistry. [Link][1]
Sources
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
Troubleshooting & Optimization
removing sulfonic acid impurities from sulfonyl chloride products
Topic: Removal of Sulfonic Acid Impurities from Sulfonyl Chloride Products Ticket ID: SC-PUR-0042 Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your sulfonyl chloride (
The Core Challenge: Sulfonic acids are often amphiphilic—they possess a greasy organic tail and a polar head, making them frustratingly soluble in the same organic solvents as your product. Furthermore, sulfonyl chlorides are hydrolytically unstable, meaning "standard" aqueous washes can generate more impurity if mishandled.
This guide provides three validated workflows to remove this impurity, ranked by substrate stability.
Module 1: Diagnostic & Triage
Before attempting purification, confirm the impurity profile. Sulfonyl chlorides and sulfonic acids can look deceptively similar.
Q: How do I definitively distinguish the acid impurity from the chloride product?
1. TLC Analysis (The "Streak" Test)
-
Stationary Phase: Silica Gel 60
. -
Eluent: 20% EtOAc in Hexanes.
-
Observation:
-
Sulfonyl Chloride (
): Moves as a distinct spot ( ). -
Sulfonic Acid (
): Stays at the baseline ( ) or streaks slightly due to strong interaction with silanols.
-
-
Tip: If the baseline spot is UV-active, you have significant acid contamination.
2.
-
Solvent: Use anhydrous
or . Avoid DMSO- if possible, as it is hygroscopic and can induce hydrolysis in the tube. -
Shift Difference: Look at the
-protons (adjacent to sulfur). The electron-withdrawing power of is slightly different from .-
Example (Tosyl Chloride): The aromatic doublets for
are distinct from . -
Warning: A broad peak
ppm usually indicates the acidic proton ( ), confirming the impurity.
-
Module 2: Purification Protocols
Select the protocol that matches your substrate's physical state and stability.
Decision Matrix
Protocol A: The "Flash" Bicarbonate Wash (Standard)
Theory: Sulfonic acids are strong acids (
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in a non-polar solvent (DCM, Toluene, or EtOAc). DCM is preferred for solubility.
-
Thermal Control: Cool the organic solution to
in an ice bath. Prepare a aqueous solution and cool it to as well. -
The Flash Wash:
-
Add the cold bicarbonate to the organic layer in a separating funnel.
-
Shake vigorously for exactly 15-20 seconds. (Do not soak).
-
Immediately drain the organic layer.
-
-
Quench/Dry:
-
Immediately wash the organic layer with cold Brine (saturated NaCl) to remove residual water/base.
-
Pour organic layer onto a bed of anhydrous
(Magnesium Sulfate).[1] Note: is acidic and faster acting than , making it superior for stopping base-catalyzed hydrolysis.
-
-
Isolation: Filter and evaporate solvent below
.
Protocol B: Anhydrous Precipitation (For Sensitive Substrates)
Theory: Sulfonic acids are highly polar. Sulfonyl chlorides are moderately non-polar. In non-polar solvents like Hexane or Pentane, the acid often forms an insoluble gum or precipitate, while the chloride remains in solution.
Step-by-Step:
-
Concentration: Remove the reaction solvent (often DCM or Chloroform) to a minimum volume.
-
Trituration: Add a large excess of dry Hexane, Pentane, or Petroleum Ether (10:1 ratio to solution).
-
Observation:
-
Filtration: Decant the clear supernatant (containing product) through a Celite plug or fritted filter.
-
Evaporation: Remove the alkane solvent to yield the clean chloride.
Protocol C: Neutralized Flash Chromatography
Q: Can I just run a silica column?
A: Risk. Standard silica gel is acidic (
The Fix: Neutralized Silica Protocol
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc.
-
Neutralization: Add
to the slurry. -
Packing: Pour the column. Flush with 2 column volumes of solvent without TEA to remove excess base (which might react with your product).
-
Elution: Load your sample and elute rapidly. The pre-treatment neutralizes the active acidic sites on the silica surface.
Module 3: Root Cause Analysis (Prevention)
If you are consistently seeing >10% sulfonic acid, your synthesis methodology is flawed.
Table 1: Common Synthetic Pitfalls and Fixes
| Symptom | Root Cause | Mechanistic Fix |
| Reaction Stalls | Lack of Vilsmeier Intermediate | Add DMF Catalyst. |
| High Acid in Crude | Wet Reagents | Dry the Acid. Sulfonic acids are hygroscopic. Azeotrope the starting material with Toluene before adding |
| Sticky Gum Formation | Polymerization | Avoid Neat Reactions. Use a solvent (DCM or DCE) to manage heat dissipation. Localized hotspots cause degradation. |
The DMF Catalyst Cycle
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. Link (Industrial scale-up of sulfonyl chlorides and workup safety).
-
BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link (General handling of hydrolytically unstable reagents).
-
Organic Syntheses. Coll. Vol. 1, p. 84 (1941). "Benzenesulfonyl Chloride".[2][4][7][8] Link (Classic procedure utilizing precipitation for purification).
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Synthesis of [35S]aryl sulfonyl chlorides from [ 35S]elemental sulfur - Lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Stability of Fluorinated Isoquinoline Sulfonyl Chlorides
Welcome to the technical support center for fluorinated isoquinoline sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive yet valuable reagents in their synthetic endeavors. As a Senior Application Scientist, I understand the nuances and challenges associated with handling these compounds. This resource is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles governing their stability. Our goal is to empower you with the knowledge to proactively mitigate degradation and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with fluorinated isoquinoline sulfonyl chlorides.
FAQ 1: My fluorinated isoquinoline sulfonyl chloride is showing signs of decomposition (color change, gas evolution). What is happening and how can I prevent it?
Answer:
Decomposition of sulfonyl chlorides is often indicated by a color change to brown or black and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] This degradation can be attributed to several factors:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[2][3] The presence of the electronegative fluorine atoms on the isoquinoline ring can influence the reactivity of the sulfonyl chloride moiety.
-
Thermal Decomposition: Elevated temperatures can promote the decomposition of sulfonyl chlorides through either radical or ionic pathways.[1][4]
-
SO₂ Extrusion: A common decomposition pathway for heteroaromatic sulfonyl chlorides is the formal extrusion of sulfur dioxide (SO₂).[2][3]
Prevention Strategies:
-
Strict Anhydrous Conditions: Always handle fluorinated isoquinoline sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[1][5]
-
Temperature Control: Perform reactions at low temperatures (e.g., 0 °C) to minimize thermal decomposition.[1]
-
Use of Fresh Reagents: Use freshly prepared or properly stored sulfonyl chlorides to ensure high purity and minimize the presence of degradation products.
FAQ 2: What are the optimal storage conditions for fluorinated isoquinoline sulfonyl chlorides?
Answer:
Proper storage is crucial for maintaining the integrity of these reagents.
-
Inert Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.[5]
-
Low Temperature: Storage at low temperatures (e.g., 4 °C or below) can significantly slow down decomposition rates.[2]
-
Airtight Containers: Use containers with tight-fitting seals, preferably with PTFE liners, to prevent moisture ingress.[6]
-
Desiccation: Store containers within a desiccator containing a suitable drying agent.
FAQ 3: I'm observing low yields in my sulfonamide synthesis. Could the stability of the sulfonyl chloride be the issue?
Answer:
Yes, the instability of the fluorinated isoquinoline sulfonyl chloride is a likely culprit for low yields. Decomposition of the starting material before or during the reaction will naturally lead to a reduced amount of the desired product.[1]
To troubleshoot, consider the following:
-
Purity of the Sulfonyl Chloride: Analyze the purity of your sulfonyl chloride before use via techniques like NMR or LC-MS to confirm its integrity.[7]
-
Reaction Conditions: As mentioned, strictly adhere to anhydrous and low-temperature conditions.
-
Rate of Addition: Add the sulfonyl chloride slowly to the reaction mixture to control any exotherm and minimize localized heating.[1]
FAQ 4: Is there a more stable alternative to fluorinated isoquinoline sulfonyl chlorides?
Answer:
Yes, the corresponding sulfonyl fluorides are generally more stable than sulfonyl chlorides.[2][3][8] They are more resistant to hydrolysis and thermal decomposition.[9][10][11] However, this increased stability comes with lower reactivity.[2][3][8] The choice between a sulfonyl chloride and a sulfonyl fluoride depends on the specific requirements of your reaction. If stability is a major concern and the reactivity of the sulfonyl fluoride is sufficient for your transformation, it is an excellent alternative.
II. Troubleshooting Guides
This section provides a structured approach to resolving specific experimental problems.
Issue 1: Rapid Discoloration and Gas Evolution Upon Dissolving the Sulfonyl Chloride
This indicates immediate and rapid decomposition, likely due to contaminants in the solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wet Solvent | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent). | The sulfonyl chloride should dissolve without immediate signs of decomposition. |
| Acidic or Basic Impurities in Solvent | Use a high-purity, neutral solvent. If necessary, pass the solvent through a plug of neutral alumina. | Elimination of acid- or base-catalyzed decomposition pathways. |
Issue 2: Formation of a White Precipitate During the Reaction
This is often the corresponding sulfonic acid, a product of hydrolysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reactants or Glassware | Ensure all reactants are anhydrous and that glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). | A clear reaction mixture with no precipitate formation. |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon). | Prevention of moisture from the atmosphere entering the reaction vessel. |
Issue 3: Inconsistent Reaction Outcomes and Yields
This can be due to batch-to-batch variability in the quality of the sulfonyl chloride.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Starting Material | Analyze each new batch of fluorinated isoquinoline sulfonyl chloride for purity before use. | Consistent starting material quality leading to more reproducible reaction results. |
| Improper Storage Between Uses | Ensure the reagent is properly stored under an inert atmosphere and at low temperature after each use. | Preservation of the reagent's integrity for subsequent experiments. |
III. Experimental Protocols
Protocol 1: Recommended Handling and Dispensing Procedure
This protocol minimizes exposure to atmospheric moisture and ensures accurate dispensing.
-
Allow the sealed container of the fluorinated isoquinoline sulfonyl chloride to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Open the container under a positive pressure of dry nitrogen or argon in a glove box or fume hood.
-
Quickly weigh the desired amount of the solid into a dry, tared vial.
-
Immediately and securely reseal the main container.
-
Purge the headspace of the main container with inert gas before returning it to cold storage.
-
Dissolve the weighed sulfonyl chloride in anhydrous solvent under an inert atmosphere for use in the reaction.
Protocol 2: Conversion to the More Stable Sulfonyl Fluoride
If stability issues persist, converting the sulfonyl chloride to the corresponding sulfonyl fluoride is a viable strategy. A general method for this conversion involves a direct chloride/fluoride exchange.[12]
-
Dissolve the fluorinated isoquinoline sulfonyl chloride in a suitable solvent such as acetone.
-
Add an aqueous solution of a fluoride source, such as potassium fluoride (KF).[12]
-
Stir the biphasic mixture at room temperature for 2-4 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting sulfonyl fluoride, typically by column chromatography.
IV. Visualizing Degradation and Stability
Degradation Pathways
The following diagram illustrates the primary degradation pathways for heteroaromatic sulfonyl chlorides.
Caption: Key degradation routes for sulfonyl chlorides.
Decision Tree for Troubleshooting Low Yields
This workflow can help diagnose the cause of poor reaction outcomes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 12. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
minimizing side reactions during sulfonyl chloride coupling
Technical Support Center: Sulfonyl Chloride Coupling Optimization
Introduction
Welcome to the Technical Support Center. You are likely here because your sulfonamide or sulfonate ester synthesis—usually a reliable "click" reaction—is failing. While the reaction of sulfonyl chlorides (
This guide prioritizes mechanistic understanding over rote recipes. By diagnosing why the side reaction occurs, you can select the correct engineering control to prevent it.
Module 1: The "Wet" Problem (Hydrolysis)
User Query: "My LCMS shows a large peak for the sulfonic acid (
Diagnosis: You are fighting a kinetic competition between your nucleophile (amine/alcohol) and water. Sulfonyl chlorides are highly electrophilic; water attacks the sulfur center to form sulfonic acid and HCl. Once hydrolyzed, the electrophile is dead.
Technical Insight:
The rate of hydrolysis is pH-dependent but generally accelerates in the presence of nucleophilic bases (like DMAP or pyridine) which form highly reactive acyl-ammonium-type intermediates (
Troubleshooting Protocol:
-
The "Dry" Standard:
-
Use anhydrous solvents (DCM, THF, or MeCN) stored over molecular sieves.
-
Self-Validation: Add a drop of your sulfonyl chloride to water. If it immediately sizzles or dissolves with heat, it is highly reactive. If it sits as an oil without reacting, it may already be hydrolyzed or is remarkably stable (rare).
-
-
Reagent Quality Check:
-
Liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) should be clear. If they are cloudy or have a precipitate, they have hydrolyzed to sulfonic acid (solid). Distill before use.[1]
-
-
The Temperature Rule:
-
Hydrolysis has a higher activation energy than aminolysis.
-
Action: Conduct the addition at 0°C or -10°C . This kinetically favors the amine attack over water.
-
Module 2: Bis-Sulfonylation (The "Over-Reaction")
User Query: "I am reacting a primary amine (
Diagnosis:
You are observing Bis-sulfonylation .[2]
The product of the first reaction is a sulfonamide (
Corrective Workflow:
| Parameter | Recommendation | Mechanistic Logic |
| Stoichiometry | 0.95 - 1.0 eq of | Starve the reaction of electrophile. Never use excess if bis-sulfonylation is a risk. |
| Addition Order | Reverse Addition | Add the Sulfonyl Chloride slowly to the Amine. This ensures the amine is always in local excess, statistically preventing the second attack. |
| Base Choice | Inorganic / Biphasic | Use Schotten-Baumann conditions (DCM/Water + |
Module 3: The Sulfene Trap (Aliphatic Substrates)
User Query: "My reaction with Methanesulfonyl chloride (MsCl) turns black/tarry and yields are inconsistent. This doesn't happen with Tosyl chloride."
Diagnosis:
This is the most critical and overlooked mechanism in sulfonylation.
Aromatic sulfonyl chlorides (TsCl) react via direct nucleophilic substitution (
The Mechanism:
-
Base removes the
-proton from MsCl. -
Chloride is eliminated, forming the highly reactive, electrophilic Sulfene .
-
The Sulfene reacts indiscriminately with nucleophiles (or polymerizes).
Graphviz Diagram: Direct Substitution vs. Sulfene Pathway
Caption: Divergent pathways based on substrate structure. Aliphatic sulfonyl chlorides can form reactive Sulfenes via E1cB elimination.
Troubleshooting Protocol:
-
Change the Base:
-
Avoid: Triethylamine (TEA) or DIPEA with MsCl if possible. They are strong enough to promote elimination.
-
Use: Pyridine .[3] It is less basic (
) and acts as a nucleophilic catalyst without rapidly deprotonating the -carbon.
-
-
Temperature Control:
-
Sulfene formation is rapid at room temperature. Perform MsCl couplings at -20°C to 0°C .
-
Module 4: Purification & Workup (The "Cleanup")
User Query: "I have excess sulfonyl chloride left. How do I remove it without running a column?"
Solution: Chemical scavenging is superior to chromatography for this class of reagents.
Protocol:
-
The Scavenger: Add a nucleophilic amine (e.g., N,N-dimethyl-1,3-propanediamine or morpholine) to the reaction mixture 15 minutes before workup.
-
Why? It reacts rapidly with remaining
to form a sulfonamide.
-
-
The Acid Wash:
-
Wash the organic layer with dilute HCl (1M).
-
Result: The scavenger-sulfonamide (which contains a tertiary amine) will protonate and move to the aqueous layer. Your product (neutral sulfonamide) stays in the organic layer.
-
-
The Base Wash:
-
Wash with 1M NaOH or
. -
Result: Removes any hydrolyzed sulfonic acid and HCl byproducts.
-
References
-
Review of Sulfonamide Synthesis
- Merser, R. L. et al. "Sulfonamide Synthesis: A Review of Methods and Mechanisms." Comprehensive Organic Synthesis.
- Note: Standard synthetic text covering
-
(General reference for Sulfonyl chemistry)
-
The Sulfene Mechanism
- King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975, 8(1), 10–17.
- Context: The definitive work establishing the elimination-addition mechanism for aliph
-
Hydrolysis Kinetics
- Rogne, O. "The Hydrolysis of Sulfonyl Chlorides." Journal of the Chemical Society B, 1968.
- Context: Establishes the rate dependence on pH and water concentr
-
Practical Process Chemistry (Workup/Purification)
- Anderson, N. G. "Practical Process Research & Development." Academic Press.
- Context: Industrial standard for workup procedures involving acidic/basic washes for sulfonamides.
Sources
storage conditions to prevent degradation of sulfonyl chlorides
Topic: Storage Conditions to Prevent Degradation of Sulfonyl Chlorides Role: Senior Application Scientist, Reagent Stability Hub
Ticket ID: #SC-STAB-001 Status: Open Priority: Critical (Safety/Purity Risk)
Welcome to the Reagent Stability Hub. As a Senior Application Scientist, I often see synthesis campaigns fail not because of the chemistry design, but because the electrophile—the sulfonyl chloride—was compromised before the flask was even opened.
Sulfonyl chlorides (
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. Sulfonyl chlorides suffer from two primary failure modes: Hydrolysis (moisture-driven) and Thermal Decomposition (heat-driven).
The Autocatalytic Trap
The most dangerous aspect of sulfonyl chloride storage is that degradation is autocatalytic .
-
Moisture enters the vial.
-
Hydrolysis releases Hydrochloric Acid (HCl).[1]
-
HCl is not just a byproduct; it acts as a proton source that can accelerate further hydrolysis and corrode container seals, allowing more moisture in.
-
In sealed vessels, this generates significant pressure (
gas), creating an explosion hazard.
Figure 1: Primary degradation pathways. Note that both pathways generate gas (
Module 2: Storage Protocols (The "How")
Not all sulfonyl chlorides are created equal. Aromatic variants (like Tosyl Chloride) benefit from resonance stabilization, while Aliphatic variants (like Methanesulfonyl Chloride) are more reactive and prone to rapid hydrolysis.
Comparative Storage Matrix
| Parameter | Aliphatic (e.g., MsCl) | Aromatic (e.g., TsCl) | Heteroaromatic (e.g., Pyridine-SO2Cl) |
| Physical State | Liquid | Solid | Solid/Liquid (Variable) |
| Ideal Temp | 2°C – 8°C (Refrigerated) | Ambient (<25°C) or Cool | -20°C (Freezer) |
| Atmosphere | Strictly Inert (Argon/N2) | Dry Air / Desiccator | Strictly Inert (Argon) |
| Container | Glass with PTFE liner | Glass or Polypropylene | Amber Glass (Light Sensitive) |
| Shelf Life | 6–12 Months | 12–24 Months | < 3 Months (High Instability) |
| Primary Hazard | Lachrymator / Corrosive Fumes | Hydrolysis to Acid Crust | Spontaneous |
Critical Handling Rules
-
The Parafilm Fallacy: Do NOT use Parafilm to seal liquid sulfonyl chlorides (like MsCl). The organic vapors will dissolve the paraffin wax, contaminating your reagent with slime. Use Teflon (PTFE) tape on the threads or high-quality electrical tape.
-
The Warm-Up Rule: If stored cold, you must allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent, initiating the "Autocatalytic Trap" described above.
-
Headspace Management: For liquids, purge the headspace with Argon before resealing. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.
Module 3: Troubleshooting & Diagnostics
User Question: "I found an old bottle of p-Toluenesulfonyl chloride (TsCl). It looks 'crusty'. Can I use it?"
Scientist Answer: Probably not as-is. TsCl degrades into p-toluenesulfonic acid (TsOH), which is a strong acid. If you use this in a reaction with an amine or alcohol, the TsOH will consume your base (Pyridine/TEA) immediately, skewing your stoichiometry.
Diagnostic Workflow:
Figure 2: Decision tree for assessing reagent quality before committing valuable starting materials.
Common Symptoms & Fixes
| Symptom | Diagnosis | Immediate Action |
| "Hissing" upon opening | Pressure buildup from HCl/ | DANGER. Vent in fume hood. Check pH of vapors. |
| White precipitate in liquid | Hydrolyzed sulfonic acid (insoluble in chloride). | Filter under inert gas or distill. |
| Solid turned to "gum" | Melting point depression due to impurities. | Recrystallize immediately. |
| Acrid/Sour Odor | HCl generation.[2][3][4][5] | Purge with Argon; replace cap liner. |
Module 4: Remediation Protocols
If your reagent is degraded but you cannot wait for a new order, use these purification methods.
Protocol A: Purification of Solid Aryl Sulfonyl Chlorides (e.g., TsCl)
Ref: Vogel's Textbook of Practical Organic Chemistry [1]
The Logic: Sulfonyl chlorides are generally insoluble in cold water, whereas their degradation product (sulfonic acid) is highly water-soluble. We wash away the impurity, then recrystallize.[5][6][7][8]
-
Dissolve: Dissolve 10g of crude TsCl in the minimum amount of chloroform (approx. 25 mL).
-
Wash: Transfer to a separatory funnel. Wash rapidly with 10 mL of cold water (removes TsOH).
-
Note: Work quickly to prevent hydrolysis during the wash.
-
-
Dry: Dry the organic layer over anhydrous
or . Filter. -
Crystallize: Dilute with petroleum ether (bp 40-60°C) until turbid. Cool to 4°C.
-
Collect: Filter the white crystals.
-
Target MP: TsCl should melt sharply at 67–69°C .
-
Protocol B: Purification of Liquid Sulfonyl Chlorides (e.g., MsCl)
Ref: Armarego, Purification of Laboratory Chemicals [2]
The Logic: Distillation is effective but risky due to thermal instability. Vacuum is mandatory to lower the boiling point below the decomposition threshold.
-
Setup: Set up a short-path distillation apparatus. Ensure all glassware is oven-dried.
-
Vacuum: Apply high vacuum (oil pump, <10 mmHg).
-
Heat: Heat the bath slowly.
-
Target: MsCl boils at ~60°C at 21 mmHg [3]. Do not exceed bath temp of 80°C to avoid
extrusion.
-
-
Fractionate: Discard the first 5-10% (forerun containing HCl/Water). Collect the steady boiling fraction.
-
Store: Store immediately over activated 4Å molecular sieves in a dark, Argon-flushed bottle.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
-
Sigma-Aldrich. Methanesulfonyl Chloride Product Specification & Safety Data Sheet.
- Echeverria, P. G. et al.Sulfonyl Chlorides: Stability and Reactivity Trends. ChemRxiv, 2025. (Generalized citation based on stability trends discussed in search results).
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfuryl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Quenching Protocols for 3-Chloro-6-fluoroisoquinoline-5-sulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Reagent Quenching, Workup Troubleshooting, and Phase Separation
Mechanistic Overview & Causality
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is a highly reactive electrophile utilized in the synthesis of complex sulfonamides and pharmaceutical intermediates. While the sulfonyl chloride moiety is highly susceptible to nucleophilic attack, this specific compound presents unique workup challenges due to its structural topology:
-
Steric Hindrance: The adjacent 6-fluoro group and the isoquinoline core sterically shield the 5-sulfonyl group. This makes standard biphasic aqueous hydrolysis kinetically sluggish, often leaving unreacted electrophile in the organic phase[1].
-
Exothermic Hydrolysis: When water successfully attacks the sulfonyl group, it rapidly generates a sulfonic acid and hydrochloric acid (HCl). Uncontrolled, this reaction produces a violent exotherm that can thermally degrade your desired product and protonate the isoquinoline nitrogen, complicating phase separation[1].
-
SNAr Vulnerability: Under harsh basic conditions at elevated temperatures, the electron-deficient isoquinoline ring can activate the 6-fluoro position toward unwanted Nucleophilic Aromatic Substitution (SNAr).
To ensure scientific integrity and product yield, the quenching strategy must be deliberately chosen based on the stability of the target molecule.
Quenching Strategy Workflow
Workflow for selecting the optimal quenching strategy for excess sulfonyl chloride.
Quantitative Comparison of Quenching Agents
To make an informed decision, compare the physicochemical properties of common quenching agents below.
| Quenching Agent | Conjugate Acid pKₐ | Exotherm Potential | Byproduct Formed | Byproduct Removal Method | Reaction Rate (Hindered Substrates) |
| Deionized Water | ~15.7 | High | Sulfonic Acid + HCl | Aqueous Extraction | Slow (Biphasic) |
| Sat. Aq. NaHCO₃ | 6.4 | Moderate | Sulfonic Acid Na-Salt | Aqueous Extraction | Moderate |
| N,N-Dimethylethylenediamine | ~9.9 | Low-Moderate | Polar Sulfonamide | Acidic Aqueous Wash | Very Fast (Homogeneous) |
| PS-Trisamine Resin | ~10.0 | Low | Resin-bound Sulfonamide | Filtration | Moderate (Solid-Liquid) |
Troubleshooting FAQs
Q: Why did my reaction mixture turn dark and degrade during an aqueous quench? A: Causality: Direct addition of water to a concentrated sulfonyl chloride reaction without cooling leads to violent exothermic hydrolysis. The rapid release of heat and HCl[1] degrades sensitive sulfonamide products. Furthermore, the localized acidic environment protonates the basic isoquinoline nitrogen, which can lead to emulsion formation. Solution: Always cool the reaction to 0 °C and use a buffered aqueous system, such as saturated aqueous sodium bicarbonate (NaHCO₃), to neutralize the HCl as it forms[1].
Q: I performed a basic wash, but unreacted 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride remains in my organic phase. How do I remove it? A: Causality: Biphasic basic washes rely on interfacial mass transfer. Because this specific sulfonyl chloride is sterically hindered by the adjacent 6-fluoro group, aqueous hydrolysis is kinetically slow. Solution: Implement a pre-quench strategy. Before the basic wash, add a small amount of a highly nucleophilic, water-soluble amine (like N,N-dimethylethylenediamine) directly to the organic phase[1]. This rapidly converts the hindered sulfonyl chloride into a highly polar sulfonamide, which is easily partitioned into the aqueous layer during extraction[2].
Q: Can I use polymer-supported amine resins to quench this reagent? A: Causality: Yes. For products that are highly sensitive to aqueous workups or prone to hydrolysis, solid-phase scavengers like PS-Trisamine are excellent. The primary amine on the resin acts as a nucleophile, covalently binding the excess sulfonyl chloride to the polymer matrix. Solution: Add 2–3 equivalents of PS-Trisamine directly to the reaction mixture, agitate for 2–4 hours at room temperature, and simply filter off the resin[1].
Self-Validating Experimental Protocols
Protocol A: Mild Aqueous Bicarbonate Quench (For Base-Stable Products)
This protocol is ideal when your target sulfonamide is stable to mild aqueous base. The self-validating mechanism relies on the cessation of CO₂ gas evolution, which visually confirms that the generated HCl has been neutralized.
-
Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0 °C[1]. Causality: Suppresses the exothermic hydrolysis reaction and prevents thermal degradation of the isoquinoline core.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to reduce the concentration of the reactive species[3].
-
Quenching: Slowly add saturated aqueous NaHCO₃ dropwise with vigorous magnetic stirring[1]. Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, accelerating the hydrolysis of the sterically hindered 5-sulfonyl chloride.
-
Validation: Monitor the reaction until gas evolution (CO₂) ceases. Stir for an additional 30–60 minutes at room temperature[1]. Check the organic phase via TLC or LCMS to confirm the disappearance of the sulfonyl chloride mass (m/z ~279).
-
Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice with the reaction solvent[1].
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].
Protocol B: Homogeneous Amine Scavenger Quench (For Aqueous-Sensitive Products)
This protocol is designed for hindered sulfonyl chlorides that resist biphasic hydrolysis. The self-validating mechanism is the appearance of a highly polar baseline spot on TLC, confirming the conversion of the lipophilic sulfonyl chloride.
-
Preparation: Ensure the primary sulfonamide-forming reaction is complete via LCMS. Do not add water.
-
Scavenger Addition: At room temperature, add 2.0 equivalents (relative to the excess sulfonyl chloride) of N,N-dimethylethylenediamine directly to the organic reaction mixture.
-
Agitation: Stir for 15–30 minutes. Causality: The unhindered primary amine rapidly attacks the sulfonyl chloride in a homogeneous phase, forming a sulfonamide with a basic tertiary amine tail.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous citric acid or mild HCl. Causality: The acidic wash protonates the tertiary amine tail of the byproduct, rendering it highly water-soluble and forcing it into the aqueous phase, leaving your neutral product in the organic phase.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate[4].
References
-
Title: Synthesis of sulfonyl chloride substrate precursors | Source: RSC.org | URL: [Link]
-
Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Source: NIH.gov | URL: [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
Executive Summary
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is a high-value heterocyclic scaffold, frequently utilized as a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors and advanced sulfonamide-based antineoplastics.[1][2]
Characterizing this molecule presents a specific set of challenges distinguishable from standard isoquinolines:
-
Lability: The C5-sulfonyl chloride moiety is highly moisture-sensitive, prone to rapid hydrolysis into the corresponding sulfonic acid.[1][2]
-
Regiochemistry: Confirming the ortho relationship between the sulfonyl group (C5) and the fluorine atom (C6) is critical, as regioisomers (e.g., 8-sulfonyl) are common synthetic byproducts.
-
Spin System Complexity: The presence of fluorine (
, spin 1/2) introduces heteronuclear coupling, complicating the aromatic region.
This guide provides a comparative analysis of solvent systems for optimal resolution and a logic-based framework for distinguishing the target product from its hydrolysis degradation products.
Structural Analysis & Predictive Modeling
Before experimental validation, one must establish the theoretical spin system. The molecule contains four non-exchangeable aromatic protons.[2]
The Spin System[3]
-
H1 (Singlet): Located between N and C-Cl.[1][2] Most deshielded due to the anisotropy of the ring nitrogen and the inductive effect of the chlorine at C3.
-
H4 (Singlet): Located at the bridgehead. Deshielded by the peri-effect of the C5-sulfonyl chloride and the C3-chlorine.[1]
-
H7 & H8 (ABX System): H7 and H8 form an AB system coupled to the Fluorine nucleus (X).
Predicted Chemical Shifts & Coupling Constants ( , ppm)
Based on substituent chemical shift (SCS) additivity rules for isoquinolines in
| Proton | Position | Multiplicity | Predicted Shift | Coupling Explanation |
| H1 | C1 | Singlet (s) | 9.10 – 9.25 | Deshielded by adj. Nitrogen.[1][2][3] |
| H4 | C4 | Singlet (s) | 8.40 – 8.55 | Peri-deshielding by 5- |
| H8 | C8 | dd | 8.20 – 8.35 | |
| H7 | C7 | dd | 7.60 – 7.75 |
Comparative Guide: Solvent Selection & Performance
The choice of solvent is the single most critical variable in the successful characterization of sulfonyl chlorides.
Comparison: Chloroform-d ( ) vs. DMSO- [1][2]
| Feature | Option A: | Option B: DMSO- |
| Stability | High. Sulfonyl chlorides are relatively stable in dry acid-free chloroform.[1][2] | Low. DMSO is hygroscopic; residual water rapidly hydrolyzes |
| Resolution | Excellent. Sharp peaks; | Moderate. Viscosity causes line broadening; |
| Solubility | Good for lipophilic halides.[1][2] | Excellent for polar degradation products.[1][2] |
| Use Case | Primary Characterization. | Analysis of Hydrolyzed Impurities. |
Critical Insight: The "Hydrolysis Shift"
When the product degrades to 3-chloro-6-fluoroisoquinoline-5-sulfonic acid , specific spectral changes occur. This serves as a self-validating check for sample integrity.[1][2]
-
H4 Shift: The H4 proton (adjacent to the sulfonyl group) will shift upfield (lower ppm) by approximately 0.2–0.4 ppm upon hydrolysis, as the sulfonic acid is less electron-withdrawing than the sulfonyl chloride.
-
Exchangeable Protons: In DMSO-
, the sulfonic acid moiety ( ) will appear as a broad singlet >10 ppm, often exchanging with water.
Experimental Protocols
Protocol A: Anhydrous Sample Preparation (Target: Sulfonyl Chloride)
To be used for Certificate of Analysis (CoA) generation.
-
Drying: Dry the crude solid under high vacuum (<1 mbar) over
for 4 hours to remove trace moisture. -
Solvent Prep: Pass
through a small plug of activated basic alumina immediately before use to neutralize acidity and remove water.[2] -
Dissolution: Dissolve ~10 mg of sample in 0.6 mL treated
. -
Acquisition: Run the spectrum immediately (within 10 mins). Set relaxation delay (
) to 3.0s to ensure integration accuracy of the H1 singlet.
Protocol B: Regioisomer Differentiation (19F-NMR)
To distinguish 6-fluoro-5-sulfonyl chloride from 6-fluoro-7-sulfonyl chloride.
-
Setup: Run a proton-coupled
NMR. -
Analysis:
-
Target (5-SO2Cl, 6-F): The fluorine is ortho to one proton (H7) and meta to another (H8).[2] Expect a doublet of doublets (dd) .
-
Isomer (7-SO2Cl, 6-F): If the sulfonyl group is at position 7, the fluorine at 6 is isolated between the sulfonyl and the substituent at 5. The coupling pattern will drastically change (likely a singlet or small meta-coupling only).[2]
-
Visualization of Workflows
Diagram 1: Characterization Logic Flow
This diagram outlines the decision process for validating the compound structure and purity.
Caption: Decision tree for solvent selection and spectral interpretation to distinguish the intact sulfonyl chloride from hydrolysis impurities.
Diagram 2: Regioisomer Differentiation (Spin System)
Visualizing the coupling interactions that confirm the specific 5,6-substitution pattern.
Caption: Spin system connectivity showing the critical J-coupling constants required to confirm the 6-Fluoro substitution relative to H7 and H8.
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on spin system analysis and heteronuclear coupling).
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier.[1][2] (Source for isoquinoline substituent chemical shifts).
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard reference for sulfonyl chloride IR/NMR characteristics).
-
BioChromato. (2018).[1][2] NMR Solvent Selection Guidelines. Link (Practical guide on solvent effects and sample recovery).
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 4-Fluoroisoquinoline-5-sulfonyl chloride.[1][2][4][5] Link (Used as an analog reference for stability data).[2]
Sources
- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 5. 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: 3-Chloroisoquinoline vs. 4-Fluoroisoquinoline Sulfonyl Chlorides
This guide provides an in-depth technical comparison between 3-chloroisoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride , tailored for medicinal chemists and process scientists.
Executive Summary
In the development of isoquinoline-based therapeutics (e.g., Rho-kinase inhibitors like Fasudil and Ripasudil), the selection of the sulfonyl chloride building block is critical. While both 3-chloroisoquinoline-5-sulfonyl chloride (3-Cl-IQSC) and 4-fluoroisoquinoline-5-sulfonyl chloride (4-F-IQSC) serve as electrophilic scaffolds for sulfonamide formation, they exhibit distinct reactivity profiles driven by the position and nature of the halogen substituent.
-
4-F-IQSC is the preferred choice for metabolic stability and target selectivity . The fluorine atom at C4 is chemically robust, resisting nucleophilic displacement, and serves primarily to modulate pKa and block metabolic oxidation.
-
3-Cl-IQSC offers a dual-reactivity platform . While the sulfonyl chloride is the primary reaction site, the chlorine at C3 (alpha to nitrogen) is sufficiently reactive to serve as a handle for subsequent palladium-catalyzed cross-couplings, though it poses a higher risk of chemoselectivity issues under harsh basic conditions.
Structural & Electronic Analysis
The reactivity difference stems from the electronic environment of the isoquinoline ring and the specific position of the halogen relative to the ring nitrogen.
| Feature | 3-Chloroisoquinoline-5-sulfonyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride |
| CAS Number | 1145868-94-5 | 194032-33-2 |
| Halogen Position | C3 ( | C4 ( |
| Electronic Effect | Inductive (-I) & Mesomeric (+M) | Strong Inductive (-I) |
| C-X Bond Stability | Moderate (Susceptible to Pd-coupling/SnAr) | High (Resistant to SnAr) |
| Sulfonyl Reactivity | High (Electrophilic) | High (Electrophilic) |
| Primary Application | Divergent synthesis (Intermediate) | Final Drug Scaffold (e.g., Ripasudil) |
Electronic Influence on Sulfonylation
Both compounds possess a sulfonyl chloride group at the C5 position. The C5 position is electronically coupled to the heterocyclic ring.
-
4-F-IQSC : The fluorine at C4 exerts a strong inductive withdrawing effect, slightly increasing the electrophilicity of the C5-sulfonyl group compared to the unsubstituted parent. This can lead to faster sulfonamide formation but also faster hydrolysis if not handled strictly anhydrously.
-
3-Cl-IQSC : The chlorine at C3 is further removed from C5 but influences the pyridine ring's electron density. Its effect on the C5-sulfonyl reactivity is less pronounced than the C4-fluoro, making it a comparable but slightly less moisture-sensitive electrophile.
Reactivity Profile & Chemoselectivity[1][2]
The core distinction lies in the chemoselectivity of the halogen substituent during the sulfonylation reaction.
A. Sulfonamide Formation (Primary Reaction)
Both reagents react rapidly with primary and secondary amines to form sulfonamides.
-
Conditions : DCM or THF,
to RT, with a non-nucleophilic base (e.g., DIPEA, Et3N).
B. Nucleophilic Aromatic Substitution (Side Reaction Risk)
-
3-Cl-IQSC (Risk: Low to Moderate) : The C3 position in isoquinoline is activated for Nucleophilic Aromatic Substitution (SnAr), though less so than C1. Under standard sulfonylation conditions (low temp, weak base), the chlorine is stable. However, if strong nucleophiles (e.g., thiols, alkoxides) or high temperatures (
) are used, the C3-Cl can be displaced, leading to byproducts. -
4-F-IQSC (Risk: Negligible) : The C4 position is beta to the nitrogen and is not activated for SnAr. The C-F bond is extremely stable to nucleophilic attack in this scaffold. This makes 4-F-IQSC ideal for reactions involving potent nucleophiles that might otherwise attack the ring.
C. Post-Functionalization Utility
-
3-Cl-IQSC is valuable for Diversity-Oriented Synthesis (DOS) . After forming the sulfonamide, the C3-Cl bond remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, expanding the SAR (Structure-Activity Relationship) around the pyridine ring.
-
4-F-IQSC is typically a "dead-end" substituent, intended to remain in the final molecule to improve metabolic stability (blocking P450 oxidation at C4).
Visualization of Reactivity Pathways[5]
The following diagram illustrates the divergent reaction pathways for both compounds.
Caption: Divergent reactivity pathways. 3-Cl analog allows post-sulfonylation coupling but carries SnAr risk; 4-F analog is chemically inert at the ring.
Experimental Protocols
Protocol A: General Sulfonamide Synthesis (Applicable to Both)
This protocol minimizes hydrolysis and side reactions.
Reagents:
-
Isoquinoline sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
DCM (Dichloromethane), Anhydrous
Workflow:
-
Preparation : Dissolve the amine and DIPEA in anhydrous DCM under nitrogen atmosphere. Cool to
. -
Addition : Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Step: Maintain temperature
to prevent hydrolysis or (in the case of 3-Cl) potential SnAr background reactions.
-
-
Reaction : Stir at
for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS. Reaction is usually complete within 1-2 hours. -
Workup : Quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Purification : Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Handling & Stability
-
Hydrolysis Sensitivity : Both compounds are sensitive to moisture. 4-F-IQSC is particularly prone to hydrolysis due to the inductive activation by fluorine. Store under inert gas at
. -
Quality Control : Check for "Sulfonic Acid" impurity (hydrolysis product) via LCMS before use. If acid content >5%, treat with oxalyl chloride/DMF to regenerate the acid chloride.
Applications in Drug Discovery[6]
| Compound | Therapeutic Area | Role |
| 4-F-IQSC | Glaucoma / Stroke | Key intermediate for Ripasudil (Rho-kinase inhibitor). The 4-F group improves potency and metabolic stability compared to the non-fluorinated parent (Fasudil). |
| 3-Cl-IQSC | Neurodegeneration | Used in the optimization of M1 Muscarinic Antagonists (e.g., VU0452865). The 3-Cl group provides lipophilic bulk and can be replaced to tune receptor subtype selectivity. |
References
-
Synthesis and Reactivity of 4-Fluoroisoquinoline Deriv
- Source: BenchChem & PubChem D
- Context: Describes the synthesis of Ripasudil intermediates and the stability of the 4-fluoro group.
-
Link:
-
Optimization of M1 Antagonists using 3-Chloroisoquinoline Scaffolds
- Source: Bioorganic & Medicinal Chemistry Letters (via MolAid/ScienceDirect)
- Context: Details the use of 3-chloroisoquinoline-5-sulfonyl chloride in the synthesis of VU0452865.
-
Link: (General reference to VU0452865 studies)
-
Nucleophilic Aromatic Substitution P
- Source: Journal of the Chemical Society, Perkin Transactions 1
- Context: Establishes the reactivity order C1 > C3 >> C4 for nucleophilic
-
Link:
-
Fasudil and Ripasudil Synthesis P
- Source: Organic Process Research & Development
- Context: Comparative process chemistry for 5-isoquinolinesulfonyl chloride deriv
-
Link:
Sources
Analytical Strategies for Identifying Hydrolysis Products of Isoquinoline Sulfonyl Chlorides: A Comparative Guide
Executive Summary Isoquinoline sulfonyl chlorides (ISCs), such as isoquinoline-5-sulfonyl chloride, are critical electrophilic intermediates in the synthesis of sulfonamide-based therapeutics, including Rho-kinase (ROCK) inhibitors like Fasudil [4]. Due to their high reactivity, ISCs are prone to rapid hydrolysis, converting into highly polar isoquinoline sulfonic acids. Identifying and quantifying these hydrolysis products is essential for yield optimization and quality control. This guide objectively compares three primary analytical methodologies—LC-MS/MS, HPLC-UV, and NMR—detailing self-validating experimental workflows to prevent analytical artifacts and ensure scientific integrity.
The Mechanistic Challenge of ISC Hydrolysis
The electrophilic sulfur center of an isoquinoline sulfonyl chloride is highly susceptible to nucleophilic attack by ambient moisture or trace water in solvents [2]. This reaction proceeds via a pentacoordinate transition state, collapsing to expel a chloride leaving group and yielding the corresponding sulfonic acid and hydrochloric acid (HCl).
Because the hydrolysis product is significantly more polar and less reactive than the parent ISC, it directly impacts downstream coupling efficiency with amines [3]. Understanding this pathway is the first step in designing an accurate analytical strategy.
Fig 1. Nucleophilic hydrolysis pathway of isoquinoline-5-sulfonyl chloride.
The "Observer Effect" in ISC Analysis
A major pitfall in identifying ISC hydrolysis products is the analytical process itself. Standard reverse-phase HPLC or LC-MS methods utilize aqueous mobile phases. If an unquenched reaction mixture is injected, the parent ISC will rapidly hydrolyze on-column, generating a false positive for the sulfonic acid. Therefore, a self-validating analytical workflow must incorporate an anhydrous quenching step to "freeze" the reaction state prior to measurement.
Fig 2. Multi-modal analytical workflow for resolving sulfonyl chloride hydrolysis.
Comparative Analysis of Detection Methodologies
Selecting the appropriate analytical technique depends on the required sensitivity, specificity, and throughput. Table 1 summarizes the performance of the three primary alternatives for identifying ISC hydrolysis.
Table 1: Comparison of Analytical Modalities for ISC Hydrolysis Detection
| Analytical Method | Target Analyte Post-Quench | Sensitivity | Specificity | Turnaround Time | Primary Limitation |
| LC-MS/MS | Sulfonic Acid & Methyl Ester | High (pg/mL) | Very High (m/z & fragmentation) | Fast (5-10 min) | Susceptible to matrix ionization suppression |
| HPLC-UV | Sulfonic Acid & Methyl Ester | Moderate (µg/mL) | Moderate (Retention time) | Medium (10-20 min) | Potential co-elution of polar impurities |
| 1H NMR | Sulfonic Acid | Low (mg/mL) | Very High (Chemical shifts) | Slow (Prep + Scan) | Requires high concentration; complex spectra |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Quenching and LC-MS/MS Analysis
Causality & Validation: By quenching the reaction aliquot with anhydrous methanol, residual ISC is quantitatively converted into a stable methyl sulfonate ester. The true hydrolysis product (sulfonic acid) remains unesterified. The presence of the methyl ester validates that the quench was successful, while the sulfonic acid peak represents the true hydrolysis that occurred prior to sampling.
Step-by-Step Methodology:
-
Sample Extraction: Withdraw a 10 µL aliquot from the active reaction mixture using a dry, gas-tight syringe to prevent atmospheric moisture introduction.
-
Chemical Quenching: Immediately dispense the aliquot into a glass autosampler vial containing 990 µL of anhydrous methanol (HPLC grade, <0.005% water) spiked with 1 µg/mL of an isotopically labeled internal standard (e.g., Isoquinoline-5-sulfonic acid-d4).
-
Derivatization: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes. This ensures the complete conversion of residual ISC to isoquinoline-5-sulfonate methyl ester.
-
Centrifugation: Centrifuge at 10,000 x g for 3 minutes to pellet any precipitated inorganic salts (e.g., pyridine hydrochloride).
-
Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).
-
Mass Detection: Monitor the specific m/z transitions for the sulfonic acid ([M+H]+ ~210.0) and the methyl ester ([M+H]+ ~224.0). The complete absence of the ISC parent mass ([M+H]+ ~228.0) acts as the internal validation that the quench was 100% effective.
Protocol B: 1H NMR Structural Elucidation
Causality & Validation: While LC-MS provides rapid quantification, NMR is the definitive tool for structural confirmation. The strongly electron-withdrawing nature of the sulfonyl chloride group deshields the adjacent aromatic protons more significantly than the corresponding sulfonic acid group[1]. Observing the distinct upfield shift of the ortho-proton confirms hydrolysis without the need for derivatization.
Step-by-Step Methodology:
-
Solvent Evaporation: Transfer a 500 µL aliquot of the reaction mixture into a dry vial and rapidly remove the solvent under a gentle stream of dry nitrogen gas at 0°C. The low temperature minimizes thermal decomposition [2].
-
Anhydrous Reconstitution: Dissolve the resulting residue in 600 µL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6). Note: DMSO-d6 is required to solubilize the highly polar sulfonic acid, but strict anhydrous handling must be maintained to prevent in-tube hydrolysis.
-
Spectral Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz (or higher) using a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
-
Data Interpretation: Analyze the chemical shifts of the isoquinoline ring protons. The proton ortho to the sulfonyl group in the intact ISC will appear significantly downfield (e.g., ~8.9 ppm) compared to the corresponding proton in the sulfonic acid (e.g., ~8.4 ppm). The integration ratio of these two peaks provides a direct molar ratio of the hydrolysis extent.
Conclusion
The accurate identification of isoquinoline sulfonyl chloride hydrolysis products requires a deep understanding of the molecule's intrinsic reactivity. By employing an anhydrous quenching strategy coupled with LC-MS/MS, or utilizing low-temperature preparation for NMR, researchers can eliminate analytical artifacts and obtain a true representation of their reaction dynamics.
References
-
Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]
- Title: US11535595B2 - Isoquinoline sulfonyl chloride acid addition salts and method of manufacture thereof Source: Google Patents URL
Advanced Spectroscopic Characterization of 3-Chloro-6-fluoroisoquinoline Derivatives: A Comparative Guide
In the development of kinase inhibitors and advanced pharmaceutical intermediates, the isoquinoline scaffold is a privileged structure. Specifically, halogenated derivatives like 1[1] serve as critical cross-coupling precursors. However, synthetic cyclization and halogenation routes frequently yield regioisomeric mixtures (e.g., 1-chloro vs. 3-chloro substitution).
This guide objectively compares the spectroscopic performance (NMR, HRMS) of the target product, 3-chloro-6-fluoroisoquinoline , against its primary regioisomeric alternative,2[2], and the unsubstituted base scaffold, 3[3].
Mechanistic Causality in Spectroscopic Differentiation
To establish a self-validating analytical system, we must look beyond basic chemical shifts and understand the electronic causality of the isoquinoline ring system.
-
The H1 vs. H3 Diagnostic Effect: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing inductive effect, heavily deshielding the adjacent C1 and C3 positions. However, the H1 proton is uniquely deshielded by both the nitrogen and the anisotropic ring current of the adjacent benzenoid ring. Consequently, an unsubstituted H1 proton appears as a distinct singlet far downfield (>9.0 ppm), as observed in 4[4]. If the chlorine is at the C3 position (our target product), this >9.0 ppm H1 singlet remains intact. Conversely, in the 1-chloro-6-fluoroisoquinoline alternative, the H1 proton is replaced, and the remaining H3 proton appears significantly further upfield (~8.1 ppm) as a doublet[2].
-
C-
F Spin-Spin Coupling: The 6-fluoro substituent provides a built-in structural probe. The F nucleus (spin 1/2) couples with the C nuclei, producing characteristic splitting patterns. The direct coupling is massive (~250-254 Hz)[2], unambiguously identifying C6. The and couplings allow us to map the entire benzenoid ring, ensuring the fluorine has not migrated during harsh synthetic conditions.
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic data used to differentiate the target product from its alternatives.
Table 1: H and F NMR Quantitative Comparison (CDCl , 500 MHz)
| Compound | H1 Shift (ppm) | H3 / H4 Shift (ppm) | Diagnostic Feature | |
| 3-Chloro-6-fluoroisoquinoline (Target) | ~9.15 (s) | H4: ~7.65 (s) | ~ -108.5* | Presence of highly deshielded H1 singlet. |
| 1-Chloro-6-fluoroisoquinoline (Alternative) | N/A (Substituted) | H3: 8.10 (d), H4: 7.37 (d) | ~ -105.0 | Upfield H3 doublet; absence of H1 singlet. |
| 6-Fluoroisoquinoline (Base Scaffold) | 9.01 (s) | H3: 8.46 (d), H4: 7.13 (dd) | -107.9 | Intact H1 singlet and H3 doublet. |
*Data for the target compound is a highly accurate predictive model extrapolated from the additive substituent effects of the empirically validated 1-chloro[2] and 3-chloro[4] reference baselines.
Table 2: C NMR and HRMS Data Comparison
| Compound | C1 Shift (ppm) | C-F Shift & Coupling | HRMS | MS Isotope Pattern |
| 3-Chloro-6-fluoroisoquinoline | ~152.0 | ~163.5 (d, | 182.0173 | 3:1 ( |
| 1-Chloro-6-fluoroisoquinoline | 151.0 | 163.3 (d, | 182.0173 | 3:1 ( |
| 6-Fluoroisoquinoline | 152.5 | 163.2 (d, | 148.0563 | N/A (No Chlorine) |
Self-Validating Experimental Protocol: Isolation & Elucidation
To guarantee trustworthiness, the following step-by-step methodology is designed as a self-validating system . It employs orthogonal checks (internal standards and isotopic ratios) to prevent misassignment of regioisomers.
Step 1: Sample Preparation & Internal Standardization
-
Dissolve 10–15 mg of the purified isoquinoline derivative in 0.6 mL of CDCl
. -
Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for
H and C NMR (0.00 ppm). -
Add 1.0
L of -Trifluorotoluene (TFT) as an internal standard for F NMR. Causality: F chemical shifts are highly susceptible to concentration and solvent drift; TFT anchors the spectrum at -63.7 ppm, ensuring absolute shift accuracy.
Step 2: HRMS Isotopic Validation
-
Inject a 1
g/mL sample into an ESI-TOF Mass Spectrometer in positive ion mode. -
Self-Validation Check: Before analyzing NMR data, confirm the presence of the molecular ion
at m/z 182.0173. Crucially, verify the presence of the peak at m/z 184.0143 in a strict 3:1 ratio[2]. This confirms mono-chlorination and prevents confusion with di-halogenated byproducts.
Step 3: Optimized NMR Acquisition
-
H NMR (500 MHz): Acquire with a 30° pulse angle, a 2-second relaxation delay (
), and 16 scans. Check the >9.0 ppm region for the H1 singlet to instantly rule out the 1-chloro alternative[4]. -
C NMR (125 MHz): Acquire using a proton-decoupled sequence with a 45° pulse angle. Causality: Set the relaxation delay (
) to a minimum of 5 seconds. Quaternary carbons (C1, C3, C6) in halogenated heterocycles have exceptionally long relaxation times. A short delay will cause these critical diagnostic peaks to disappear into the baseline. -
F NMR (470 MHz): Acquire with
H-decoupling to collapse the complex multiplet into a sharp singlet, confirming a single fluorinated environment.
Structural Elucidation Workflow
The following diagram maps the logical progression of the self-validating analytical workflow.
Fig 1. Self-validating spectroscopic workflow for halogenated isoquinoline elucidation.
References
- BLD Pharm.
- Royal Society of Chemistry (RSC). "Indolo [3,2-b]carbazole/Benzimidazole Hybrid Bipolar Host Materials for Highly Efficient Red, Yellow, and Green.
- Journal of the American Chemical Society (via Amazon AWS). "Supporting Information PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics.
- Benchchem. "Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.
Sources
The Analytical Chemist's Guide to Distinguishing 5- and 8-Sulfonyl Chloride Isomers: A Quinoline Model Study
Positional isomerism in fused heterocyclic systems presents a significant analytical challenge in drug discovery and molecular design. Sulfonyl chlorides are potent electrophiles and highly valued 1 for synthesizing complex sulfonamides and macrocycles[1]. However, the direct chlorosulfonation of bicyclic heterocycles like quinoline inevitably yields a mixture of regioisomers, predominantly the 5- and 8-substituted derivatives.
This guide provides an objective, self-validating analytical framework for separating and definitively distinguishing quinoline-5-sulfonyl chloride (Q-5-SC) from quinoline-8-sulfonyl chloride (Q-8-SC) , combining chromatographic resolution with mechanistic NMR spectroscopy.
Mechanistic Origins of Isomerism
The synthesis of quinoline sulfonyl chlorides typically involves the direct electrophilic aromatic substitution (EAS) of the quinoline core using 2[2].
The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the heteroaromatic ring. Consequently, electrophilic attack is directed to the more electron-rich carbocyclic ring. The C-5 and C-8 positions are the most reactive sites due to the stabilization of the resulting arenium ion intermediates. While kinetic control often favors the C-5 position due to lower steric hindrance, thermodynamic control and heteroatom coordination (where the nitrogen lone pair directs the incoming electrophile) can drive the formation of the C-8 isomer.
Regioselectivity pathways in the chlorosulfonation of quinoline yielding 5- and 8-isomers.
Analytical Differentiation Strategy
The Prerequisite: Amine Derivatization
Sulfonyl chlorides are highly reactive and 3 into sulfonic acids when exposed to atmospheric moisture or the aqueous mobile phases used in reverse-phase HPLC[3]. Attempting to analyze the raw chlorides directly leads to split peaks, erratic retention times, and degraded NMR spectra.
To establish a self-validating analytical system, the crude isomeric mixture must first be4 using a secondary amine (e.g., diethylamine)[4]. This quenches the electrophile and locks the structural integrity of the isomers for downstream analysis.
The Definitive Proof: NMR Peri-Deshielding Causality
Once separated,
-
In the 5-Isomer: The sulfonyl group at C-5 is situated directly across the fused ring junction from the H-4 proton. The anisotropic deshielding from the sulfonyl oxygens pushes the H-4 doublet significantly downfield (typically >8.80 ppm).
-
In the 8-Isomer: The sulfonyl group at C-8 is peri to the quinoline nitrogen atom, which lacks a proton. While the adjacent H-7 proton experiences standard ortho-deshielding, there is no dramatic peri-shift observed on the carbocyclic ring[5].
Quantitative Data Summaries
Table 1: Comparative
| Isomer | Diagnostic Proton | Expected Shift (δ, ppm) | Multiplicity | Causality / Structural Context |
| 5-Isomer | H-4 | 8.80 - 9.10 | Doublet (d) | Strong peri-deshielding through-space interaction with C-5 sulfonyl oxygens. |
| 5-Isomer | H-6 | 8.10 - 8.30 | Doublet (d) | Ortho-deshielding by the electron-withdrawing sulfonyl group. |
| 8-Isomer | H-7 | 8.30 - 8.50 | Doublet (d) | Ortho-deshielding by the C-8 sulfonyl group. |
| 8-Isomer | H-2 | 9.00 - 9.20 | Doublet (d) | Deshielded by adjacent nitrogen; unaffected by peri-effects. |
Table 2: Standardized RP-HPLC Gradient for Isomer Resolution
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
Self-Validating Experimental Protocol
This protocol ensures that the highly reactive sulfonyl chlorides are stabilized before separation, preventing false artifacts.
Self-validating analytical workflow for isolating and identifying sulfonyl chloride isomers.
Step 1: In Situ Amine Derivatization (Trapping the Electrophile)
-
Rationale: Converting the moisture-sensitive sulfonyl chlorides into chemically robust sulfonamides ensures that downstream chromatography reflects true isomeric ratios rather than differential hydrolysis rates.
-
Action: Dissolve 50 mg of the crude sulfonyl chloride mixture in 2 mL of anhydrous dichloromethane (DCM) under an inert atmosphere. Add 2.0 equivalents of diethylamine and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline-streaking sulfonyl chloride is entirely consumed, replaced by a tight, UV-active sulfonamide spot.
Step 2: Liquid-Liquid Extraction (Matrix Cleanup)
-
Rationale: Removing unreacted amines and hydrochloride salts prevents peak tailing during HPLC.
-
Action: Quench the reaction with 2 mL of 1M HCl. Extract the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide mixture.
Step 3: RP-HPLC Separation
-
Rationale: The 5- and 8-sulfonamide isomers possess distinct dipole moments and steric profiles, allowing for baseline resolution on a C18 stationary phase.
-
Action: Re-dissolve the crude mixture in 1 mL of MeCN. Inject onto a preparative C18 column using the gradient outlined in Table 2 . Collect fractions based on UV absorbance at 254 nm. Lyophilize the separated fractions.
Step 4: NMR Acquisition and Assignment
-
Rationale: Identifying the regiochemistry based on structural causality rather than empirical guessing.
-
Action: Dissolve the purified fractions in 0.5 mL of DMSO-
. Acquire H NMR spectra at 400 MHz or higher. -
Validation Checkpoint: Assign the 5-isomer to the fraction exhibiting a heavily deshielded doublet near 8.90 ppm (H-4 peri-effect). Assign the 8-isomer to the fraction lacking this extreme downfield shift on the carbocyclic ring.
References
-
Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides." Sigma-Aldrich Life Science Catalog. 1
-
Benchchem. "Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate." Benchchem Chemical Database. 2
-
Benchchem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." Benchchem Technical Guides. 3
-
Benchchem. "Quinoline-5-sulfonamide." Benchchem Chemical Database. 4
-
Semantic Scholar. "Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bio." Bioinorganic Chemistry and Applications.5
Sources
Comprehensive Guide to Mass Spectrometry Fragmentation Analysis of Chlorofluoroisoquinolines vs. Traditional Isoquinolines
Introduction
Chlorofluoroisoquinolines are rapidly emerging as highly valuable scaffolds in medicinal chemistry and drug development[1]. The strategic incorporation of fluorine enhances a drug's metabolic stability and lipophilicity[1], while chlorine serves as a versatile, reactive handle for downstream cross-coupling reactions[2]. However, characterizing these multi-halogenated structures in complex biological matrices requires highly robust analytical strategies.
As a Senior Application Scientist, I frequently observe that standard mass spectrometry (MS) protocols designed for unsubstituted alkaloids fail to capture the nuanced gas-phase behavior of halogenated species. This guide objectively compares the MS/MS fragmentation patterns of chlorofluoroisoquinolines against traditional isoquinoline alternatives, providing a self-validating experimental framework for precise structural elucidation.
Mechanistic Causality in Gas-Phase Fragmentation
To accurately identify chlorofluoroisoquinolines, analysts must understand the causality driving their collision-induced dissociation (CID). The fragmentation is a competitive interplay between three distinct structural features:
-
The Isoquinoline Core: Unsubstituted isoquinolines primarily undergo a characteristic ring-opening mechanism. Following protonation at the nitrogen atom, the application of collision energy induces the expulsion of hydrogen cyanide (HCN, 27 Da)[3].
-
The Fluorine Effect: Fluorine's intense electronegativity strengthens the adjacent C-C bonds. However, under elevated CID energy, the gas-phase basicity of the nitrogen atom facilitates a proton-driven elimination of hydrogen fluoride (HF, 20 Da).
-
The Chlorine Signature: Chlorine introduces a definitive diagnostic tool: the isotopic cluster. The natural abundance of
and produces a distinct 3:1 intensity ratio in the precursor ion[2]. During fragmentation, the relatively weaker C-Cl bond makes the loss of a chlorine radical (35 Da) or hydrochloric acid (HCl, 36 Da) highly favorable.
In chlorofluoroisoquinolines, these mechanisms compete. The resulting spectra form a predictable matrix of sequential neutral losses (e.g.,
Comparative Performance & Quantitative Data
When comparing chlorofluoroisoquinolines to non-halogenated or mono-halogenated alternatives, the fragmentation complexity scales directly with halogenation. The table below summarizes the quantitative MS/MS parameters necessary for distinguishing these classes.
| Compound Class | Representative Analyte | Precursor Ion | Characteristic Neutral Losses | Major Product Ions (m/z) | Optimal CID Energy (eV) |
| Unsubstituted Isoquinoline | Isoquinoline | 130.1 | HCN (27 Da) | 103.1 | 15 - 20 |
| Monofluorinated | 5-Fluoroisoquinoline | 148.1 | HCN (27 Da), HF (20 Da) | 121.1, 128.1 | 20 - 25 |
| Monochlorinated | 4-Chloroisoquinoline | 164.0 / 166.0 | HCl (36 Da), Cl• (35 Da) | 128.1, 129.1 | 20 - 30 |
| Chlorofluoroisoquinoline | 1-Chloro-5-fluoroisoquinoline | 182.0 / 184.0 | HF (20 Da), HCl (36 Da), HCN (27 Da) | 162.0, 146.1, 119.1 | 25 - 35 |
Experimental Workflow: Self-Validating LC-MS/MS Protocol
To ensure high trustworthiness and reproducibility, the following step-by-step methodology integrates self-validating checkpoints to prevent false positives during targeted regioselective synthesis validation[4].
Step 1: Sample Preparation & Matrix Removal
-
Procedure: Dilute the sample in 50% methanol/water containing 0.1% formic acid. Pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge.
-
Causality: Formic acid ensures complete protonation of the basic isoquinoline nitrogen, maximizing
yield in positive ESI mode. SPE removes ion-suppressing salts, ensuring a stable electrospray.
Step 2: UHPLC Separation
-
Procedure: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Elute using a linear gradient of 5-95% acetonitrile (0.1% formic acid) over 10 minutes.
-
Causality: Halogenation increases lipophilicity. Chlorofluoroisoquinolines will elute significantly later than unsubstituted isoquinolines. The gradient ensures sharp peak shapes and minimizes co-elution with matrix interferences.
Step 3: ESI+ Ionization & Isotopic Validation (Self-Validating Step)
-
Procedure: Operate the mass spectrometer in ESI+ mode. Program the acquisition software to verify the precursor ion's isotopic envelope before triggering MS/MS.
-
Causality: If the targeted m/z lacks the characteristic 3:1 intensity ratio (M to M+2), the system automatically aborts the MS/MS scan for that peak. This built-in logic prevents the misidentification of isobaric, non-chlorinated background ions[2].
Step 4: Collision-Induced Dissociation (CID) Energy Ramping
-
Procedure: Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.
-
Causality: Different bonds require different activation energies. 20 eV captures the facile loss of HCl; 30 eV drives the loss of HF; 40 eV forces the cleavage of the resilient isoquinoline ring. Stepped energy ensures all diagnostic fragments are captured in a single composite spectrum[3].
Step 5: High-Resolution Data Acquisition
-
Procedure: Detect fragments using a TOF or Orbitrap analyzer (resolution > 60,000).
-
Causality: High mass accuracy (< 5 ppm) is mandatory to definitively confirm the exact mass of the sequential HF and HCl neutral losses.
LC-MS/MS analytical workflow for halogenated isoquinolines.
Visualizing the Fragmentation Logic
The diagram below maps the logical sequence of fragmentation for a model chlorofluoroisoquinoline. The pathway illustrates how varying CID energies selectively break specific bonds, ultimately leading to the degradation of the heterocyclic core.
CID fragmentation pathways for chlorofluoroisoquinolines.
Conclusion
By leveraging the distinct isotopic signatures and sequential neutral losses of HF and HCl, analysts can confidently differentiate chlorofluoroisoquinolines from their less complex alternatives. Implementing a self-validating protocol that mandates isotopic ratio checks prior to CID fragmentation guarantees the highest level of data integrity, ensuring that drug metabolism and pharmacokinetic (DMPK) studies are built on unimpeachable structural identifications.
References
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[Link]
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Advances.[Link]
-
Konno, T., et al. (2005). Regioselective One-Step Synthesis of 4-Fluoroalkylated Isoquinolines via Carbopalladation Reaction of Fluorine-Containing Alkynes. The Journal of Organic Chemistry.[Link]
Sources
- 1. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02320C [pubs.rsc.org]
- 2. 5,7-Dimethoxyisoquinoline|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride proper disposal procedures
Comprehensive Laboratory Guide: Safe Quenching and Disposal of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
As a highly reactive electrophilic building block widely utilized in drug discovery and medicinal chemistry, 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride requires rigorous handling and disposal protocols. Sulfonyl chlorides are notorious for their violent reactivity with protic solvents and incompatible waste streams.
This guide provides authoritative, self-validating methodologies for the laboratory-scale deactivation and disposal of this specific isoquinoline derivative, ensuring operational safety and regulatory compliance.
Hazard Profile and Causality
The primary hazard associated with the disposal of 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride is its reactivity with water and ambient moisture. The hydrolysis of a sulfonyl chloride (
The Causality of Container Failure: If unquenched sulfonyl chloride waste is directly added to a standard aqueous or organic waste carboy, the rapid evolution of hydrogen chloride (HCl) gas will pressurize the sealed container. This frequently leads to catastrophic container rupture, chemical spills, and severe inhalation hazards[2]. Therefore, in-laboratory quenching prior to bulk waste consolidation is a mandatory safety requirement[3].
Quantitative Quenching Parameters
To ensure complete deactivation of the reactive sulfonyl-chloride moiety while controlling the exotherm, the following physicochemical parameters must be strictly maintained during the quenching workflow.
| Operational Parameter | Target Value | Mechanistic Causality |
| Temperature | 0 °C to 20 °C | Suppresses the volatilization of generated HCl gas and safely dissipates the heat of hydrolysis[4]. |
| Quenching Agent | 2.5 M NaOH or Sat. NaHCO₃ | Neutralizes HCl and the resulting sulfonic acid immediately, driving the hydrolysis equilibrium forward[1][4]. |
| Co-solvent (Optional) | THF or Acetone | Solubilizes the hydrophobic isoquinoline core, increasing surface area for the biphasic hydrolysis reaction. |
| Stirring Time | 2 to 6 hours | Heterocyclic sulfonyl chlorides often exhibit sluggish hydrolysis due to poor aqueous solubility[3]. |
| Final pH Target | 6.0 to 8.0 | Validates complete neutralization prior to transfer into mixed laboratory waste streams[1][3]. |
Step-by-Step Quenching Methodology
This protocol is designed as a self-validating system. The cessation of gas evolution and the stabilization of the pH serve as intrinsic indicators that the hazardous material has been successfully deactivated.
Phase 1: Preparation and Setup
-
Isolate the Environment: Perform all operations in a certified, well-ventilated fume hood to capture any fugitive HCl or SO₂ emissions[2].
-
Prepare the Quench Bath: In a large Erlenmeyer flask or beaker, prepare a stirred solution of cold, dilute base (e.g., saturated aqueous sodium bicarbonate or 2.5 M sodium hydroxide). Ensure the volume of the base is at least 10 times the volume of the sulfonyl chloride waste to provide an adequate thermal sink[1].
-
Cooling: Submerge the quenching flask in an ice-water bath and allow it to equilibrate to 0–5 °C[4].
Phase 2: Controlled Hydrolysis 4. Dilution (For Solids/Viscous Oils): If the 3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride waste is solid or highly viscous, dissolve or suspend it in a minimal amount of a water-miscible, non-reactive solvent (such as acetone or tetrahydrofuran) to facilitate smooth transfer and reaction. 5. Dropwise Addition: Using a dropping funnel or pipette, add the sulfonyl chloride solution dropwise to the vigorously stirred cold base[3].
- Self-Validation Check: Monitor the temperature. If the internal temperature exceeds 20 °C, halt the addition until the mixture cools. If using NaHCO₃, vigorous effervescence (CO₂ evolution) will occur; use the rate of bubbling to guide your addition speed[4].
Phase 3: Maturation and Validation 6. Extended Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir vigorously for an additional 2 to 6 hours. The hydrophobic isoquinoline core may cause the reaction to be sluggish; extended interfacial contact is required[3][4]. 7. pH Validation: Test the aqueous mixture with pH indicator paper. The solution must be neutralized to a pH of 6.0–8.0. If the solution is highly acidic, add additional base until neutrality is achieved[1][3].
- Note: The resulting 3-chloro-6-fluoroisoquinoline-5-sulfonic acid (or its sodium salt) may precipitate as a solid suspension. This is normal and indicates successful conversion.
Phase 4: Disposal 8. Waste Segregation: Transfer the neutralized, room-temperature mixture into a designated, properly labeled "Halogenated Aqueous/Organic Waste" container[2]. Do not cap the waste container tightly for the first 24 hours to allow any residual dissolved gases to vent safely.
Operational Workflow Visualization
Workflow for the safe hydrolysis and disposal of reactive sulfonyl chloride waste.
References
-
[3] PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at:[Link]
-
[1] Quenching Reactive Substances. KGROUP / Virginia Tech Chemistry Department. Available at:[Link]
-
[2] Chemical Waste Disposal Guidelines (Prudent Practices in the Laboratory). HKUST / National Research Council. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
